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  • Product: 3,5-Difluoro-3',5'-dimethylbenzophenone
  • CAS: 844885-22-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3,5-Difluoro-3',5'-dimethylbenzophenone in Advanced Medicinal Chemistry and Proteomics

Executive Summary In the rapidly evolving fields of target deconvolution and chemical biology, the design of photoaffinity labeling (PAL) probes requires pharmacophores that balance chemical stability, steric mimicry, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of target deconvolution and chemical biology, the design of photoaffinity labeling (PAL) probes requires pharmacophores that balance chemical stability, steric mimicry, and high-efficiency crosslinking. 3,5-Difluoro-3',5'-dimethylbenzophenone (CAS: 844885-22-9) has emerged as a highly specialized building block for these applications.

As a Senior Application Scientist, I have observed that the success of a proteomic pull-down assay often hinges on the physicochemical properties of the photoreactive group. Unlike traditional diazirines or aryl azides, the rationally substituted benzophenone scaffold offers a robust, light-stable moiety that can be activated at wavelengths that minimize background biomolecular damage. This guide provides an in-depth analysis of its properties, the mechanistic causality behind its structural design, and self-validating protocols for both its synthesis and application in proteomics.

Physicochemical Profiling

Understanding the baseline physical properties of 3,5-Difluoro-3',5'-dimethylbenzophenone is critical for downstream solvent selection, purification, and assay design. The quantitative data is summarized in the table below, sourced from authoritative chemical registries including [1].

PropertyValue
Chemical Name 3,5-Difluoro-3',5'-dimethylbenzophenone
CAS Registry Number 844885-22-9
Molecular Formula C15H12F2O
Molecular Weight 246.25 g/mol
Melting Point 62 - 66 °C
Boiling Point > 390 °C
Physical State Solid (Crystalline Powder)
Typical Purity ≥ 97% (HPLC/LC-MS)

Mechanistic Rationale: The Substituted Benzophenone Pharmacophore

The utility of 3,5-Difluoro-3',5'-dimethylbenzophenone extends far beyond its role as a simple chemical intermediate; it is a precision-engineered pharmacophore. The specific substitution pattern dictates its behavior in biological systems:

  • The Benzophenone Core (Photoactivation): Upon irradiation with long-wave UV light (~350–360 nm), the ketone undergoes an n→π∗ transition to form a triplet diradical. This diradical preferentially abstracts a hydrogen atom from the nearest unreactive C-H bond of a target protein, followed by rapid radical recombination to form a stable covalent C-C bond[2].

  • 3,5-Difluoro Substitution: Fluorine is highly electronegative and modulates the electronics of the aromatic ring via the inductive (-I) effect. This fine-tunes the energy of the excited triplet state, enhancing crosslinking efficiency. Furthermore, fluorine substitution at the meta positions blocks primary sites of cytochrome P450-mediated oxidative metabolism, drastically increasing the probe's half-life in live-cell or in vivo assays.

  • 3',5'-Dimethyl Substitution: The methyl groups provide a defined steric and hydrophobic footprint. In drug design, this 3,5-dimethylphenyl moiety frequently mimics the hydrophobic side chains of amino acids (like leucine or valine) or lipid tails, driving the non-covalent pre-organization of the probe into the target protein's hydrophobic binding pocket prior to UV irradiation.

High-Fidelity Synthesis Methodology: The Weinreb Amide Route

While standard Friedel-Crafts acylation is common for simple benzophenones, it suffers from poor regioselectivity when applied to meta-substituted benzenes. To synthesize 3,5-Difluoro-3',5'-dimethylbenzophenone with absolute regiochemical fidelity, we employ the Weinreb Amide Route .

Causality Behind the Method

Reacting an acyl chloride directly with a Grignard reagent often leads to over-addition, yielding a tertiary alcohol. By converting 3,5-difluorobenzoic acid into a Weinreb amide (N-methoxy-N-methylamide) first, the subsequent addition of the Grignard reagent forms a stable, five-membered metal chelate. This chelate traps the tetrahedral intermediate, preventing it from collapsing into the reactive ketone until the reaction is deliberately quenched with aqueous acid.

Step-by-Step Protocol
  • Amide Coupling: Dissolve 3,5-difluorobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the Weinreb amide intermediate.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous Tetrahydrofuran (THF) and cool strictly to 0 °C under an argon atmosphere.

  • Controlled Reaction: Dropwise, add 3,5-dimethylphenylmagnesium bromide (1.2 eq). Crucial Step: Maintain the temperature at 0 °C for 2 hours to preserve the magnesium chelate.

  • Quench & Isolate: Carefully quench the reaction at 0 °C with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc), dry, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure benzophenone.

Analytical Validation Protocol (Self-Validating System)

To ensure the protocol is self-validating, the reaction must be monitored via LC-MS. A successful, temperature-controlled Grignard step will show a dominant peak at m/z 247.1[M+H]+ (the desired ketone). If a peak at m/z 353[M+H]+ is detected, it indicates the formation of the tertiary alcohol over-addition product. This immediately alerts the chemist to a failure in temperature control (exceeding 0 °C) or premature chelate collapse, validating the strict parameters of the protocol.

Experimental Workflow: Photoaffinity Labeling (PAL) in Proteomics

Once integrated into a larger probe molecule (typically containing a bioorthogonal handle like an alkyne), the 3,5-difluoro-3',5'-dimethylbenzophenone moiety is utilized in target deconvolution workflows [3].

Causality in Workflow Design

We utilize 350-360 nm UV light for irradiation. Unlike the 254 nm or 300 nm wavelengths required for aryl azides or diazirines, 365 nm light does not strongly excite endogenous aromatic amino acids or nucleic acids, thereby preventing widespread, non-specific photo-damage to the proteome. Furthermore, we employ a two-step "Click Chemistry" approach; attaching a bulky biotin tag after the crosslinking event ensures the tag does not sterically hinder the initial protein-probe binding.

PAL_Workflow N1 Probe Design & Synthesis (3,5-Difluoro-3',5'-dimethylbenzophenone) N2 Target Proteome Incubation (Equilibration & Binding) N1->N2 Apply to biological matrix N3 UV Irradiation (350-360 nm) (n-π* Transition to Diradical) N2->N3 Induce photoactivation N4 C-H Insertion & Covalent Crosslinking (Irreversible Capture) N3->N4 Radical recombination N5 Affinity Enrichment & Digestion (Trypsinization) N4->N5 Cell lysis & capture N6 LC-MS/MS Proteomic Analysis (Peptide Identification) N5->N6 Data acquisition

Workflow of Photoaffinity Labeling (PAL) using the benzophenone pharmacophore.

Step-by-Step PAL Protocol
  • Equilibration: Incubate the benzophenone-probe (1-10 µM) with the target cell lysate or live cells for 1 hour at 37 °C to allow thermodynamic binding equilibrium to be reached.

  • Irradiation: Transfer the samples to ice (to minimize thermal diffusion of the activated probe). Irradiate at 365 nm using a high-power LED array for 15–30 minutes.

  • Lysis & Click Chemistry: If using live cells, lyse using RIPA buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide, CuSO4, THPTA ligand, and Sodium Ascorbate. React for 1 hour at room temperature.

  • Enrichment: Add streptavidin-agarose beads and rotate for 2 hours. Wash stringently with 1% SDS, 8M Urea, and PBS to remove all non-covalently bound proteins.

  • Digestion & Analysis: Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and tryptic digestion overnight. Analyze the resulting peptides via high-resolution LC-MS/MS to identify the crosslinked target.

References

  • National Institutes of Health (PMC) . Mechanism-Based Profiling of MMPs (Application of Benzophenone Photoaffinity Labeling). Retrieved from:[Link]

Sources

Exploratory

1H and 19F NMR Chemical Shifts for 3,5-Difluoro-3',5'-dimethylbenzophenone: A Technical Guide for Structural Elucidation

Executive Summary In modern drug development and materials science, fluorinated benzophenones serve as critical structural motifs. They are frequently deployed as metabolic-resistant pharmacophores and highly efficient p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, fluorinated benzophenones serve as critical structural motifs. They are frequently deployed as metabolic-resistant pharmacophores and highly efficient photoaffinity labels for target identification. 3,5-Difluoro-3',5'-dimethylbenzophenone is a highly specialized derivative whose structural elucidation relies heavily on multinuclear Magnetic Resonance Spectroscopy (NMR).

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 19 F NMR chemical shifts for this molecule. By moving beyond empirical lists, this guide explores the quantum-chemical causality behind the observed spectral data and provides a self-validating experimental protocol for high-fidelity spectral acquisition.

Part 1: Structural Causality and Chemical Shift Assignments

To accurately assign the NMR spectra of 3,5-Difluoro-3',5'-dimethylbenzophenone, one must analyze the competing electronic effects—inductive withdrawal ( −I ), resonance donation ( +R ), and hyperconjugation—exerted by its substituents [1].

H NMR Causality Analysis

The molecule consists of two distinct aromatic systems bridged by a strongly electron-withdrawing carbonyl group.

Ring A (3,5-Difluorophenyl Moiety):

  • H-2 and H-6 (ortho to C=O, ortho/para to F): The carbonyl group exerts a strong deshielding effect on these ortho protons. However, the highly electronegative fluorine atoms at positions 3 and 5 exert a dual effect: an inductive electron-withdrawing effect ( −I ) and a resonance electron-donating effect ( +R ). The +R effect partially shields the protons ortho and para to the fluorine. Consequently, H-2 and H-6 appear as a complex multiplet (or doublet of doublets due to 3JHF​ and 4JHH​ coupling) shifted downfield to approximately 7.35–7.45 ppm .

  • H-4 (para to C=O, ortho to both F atoms): This proton is flanked by two fluorine atoms. The additive +R shielding effect from both ortho-fluorines overcomes the para-deshielding effect of the carbonyl group. This results in a significant upfield shift to approximately 6.65–6.80 ppm . It typically presents as a triplet of triplets (tt) due to strong ortho-fluorine coupling ( 3JHF​≈8−10 Hz) and weak meta-proton coupling ( 4JHH​≈2 Hz).

Ring B (3',5'-Dimethylphenyl Moiety):

  • H-2' and H-6' (ortho to C=O, meta to CH 3​ ): Deshielded by the adjacent carbonyl group, these protons appear around 7.45–7.55 ppm . They typically present as a broad singlet or fine doublet due to meta-coupling with H-4'.

  • H-4' (para to C=O, ortho to both CH 3​ groups): The electron-donating hyperconjugation of the two adjacent methyl groups shields this proton, pushing its resonance upfield to 7.20–7.30 ppm .

  • Methyl Protons (-CH 3​ ): The six methyl protons resonate as a sharp singlet in the aliphatic region, typically around 2.35 ppm .

F NMR Causality Analysis

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it exceptionally receptive to NMR analysis [2]. The 19 F chemical shift is exquisitely sensitive to the local electronic environment [3].

  • F-3 and F-5: The base chemical shift for unsubstituted fluorobenzene is -113.1 ppm (relative to CFCl 3​ ). The meta-carbonyl group exerts a slight deshielding effect, while the presence of a second meta-fluorine atom also subtly alters the local magnetic shielding tensor. As a result, the chemically equivalent fluorine atoms in the 3,5-difluorophenyl ring resonate between -106.0 ppm and -109.0 ppm . The signal appears as a multiplet (or triplet) due to 3JFH​ coupling with the adjacent H-2, H-4, and H-6 protons.

Consolidated Quantitative Data
NucleusPositionPredicted Chemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Causality / Electronic Effect
1 H H-2, H-67.35 – 7.45Multiplet (m) 3JHF​≈8 , 4JHH​≈2 Deshielded by C=O; partially shielded by F ( +R )
1 H H-46.65 – 6.80Triplet of triplets (tt) 3JHF​≈8−10 , 4JHH​≈2 Strongly shielded by two ortho-F atoms ( +R )
1 H H-2', H-6'7.45 – 7.55Broad singlet (br s) 4JHH​≈1.5 Deshielded by C=O
1 H H-4'7.20 – 7.30Broad singlet (br s) 4JHH​≈1.5 Shielded by two ortho-CH 3​ groups
1 H -CH 3​ (x2)2.35Singlet (s)N/AAliphatic, meta to C=O
19 F F-3, F-5-106.0 to -109.0Multiplet (m) 3JFH​≈8−10 Deshielded by meta-C=O relative to fluorobenzene

(Note: Exact shifts vary slightly depending on solvent concentration and temperature. CDCl 3​ is assumed as the standard solvent).

Part 2: Self-Validating Experimental Protocol

To ensure high-fidelity structural elucidation, researchers must employ a self-validating acquisition workflow. 19 F NMR requires specific hardware tuning due to its proximity to the 1 H Larmor frequency.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 3,5-Difluoro-3',5'-dimethylbenzophenone in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference for 1 H (0.00 ppm). For precise 19 F referencing, add a capillary trace of Trichlorofluoromethane (CFCl 3​ , 0.00 ppm) or rely on the spectrometer's unified scale based on the 1 H lock frequency.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic susceptibility artifacts.

Step 2: Probe Tuning and Matching (Critical for 19 F)

  • Insert the sample into a spectrometer equipped with a broadband fluorine-capable probe (e.g., BBFO).

  • Lock the spectrometer to the deuterium signal of CDCl 3​ and perform automated or manual gradient shimming (TopShim/Z-axis shimming) to achieve a line width of < 1.0 Hz.

  • Hardware Causality: Because 19 F resonates at ~376 MHz on a 400 MHz console, the probe must be explicitly tuned and matched to the 19 F frequency to maximize the signal-to-noise ratio (SNR) and prevent pulse power reflection.

Step 3: 1 H NMR Acquisition

  • Load a standard 1D proton pulse program (zg30).

  • Set the spectral width (SW) to 20 ppm and the center (O1) to 5 ppm.

  • Acquire 16 to 32 scans with a relaxation delay ( D1​ ) of 2.0 seconds.

Step 4: 19 F NMR Acquisition

  • Load a standard 1D fluorine pulse program with proton decoupling (zgig or zgf2pr) to simplify the spectra, or acquire a coupled spectrum (zg) to observe the 3JFH​ splitting patterns for structural validation.

  • Set the spectral width to 250 ppm, centered around -100 ppm.

  • Relaxation Causality: Fluorine nuclei often exhibit significantly longer longitudinal relaxation times ( T1​ ) than protons. To ensure accurate integration (if quantifying impurities), extend the relaxation delay ( D1​ ) to at least 5.0–10.0 seconds. Acquire 64 scans.

Step 5: Processing

  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 19 F prior to Fourier Transformation (FT).

  • Phase the spectra manually, baseline correct, and integrate the peaks to validate the 12:2 proton-to-fluorine stoichiometric ratio.

Part 3: Mechanistic Workflow & Visualization

The structural validation of 3,5-Difluoro-3',5'-dimethylbenzophenone is rarely an end in itself. In drug development, this molecule is typically synthesized as an intermediate for photoaffinity probes. The workflow below illustrates the logical progression from sample preparation to downstream biochemical application.

G A Sample Preparation (CDCl3, internal TMS/CFCl3) B Probe Tuning & Matching (1H at 400MHz, 19F at 376MHz) A->B C 1H NMR Acquisition (Standard Pulse Sequence) B->C D 19F NMR Acquisition (Extended D1 for T1 Relaxation) B->D E Spectral Processing & Phasing (Multiplet & Coupling Analysis) C->E D->E F Structural Elucidation (3,5-Difluoro-3',5'-dimethylbenzophenone) E->F G Downstream Application: Photoaffinity Labeling / SAR Studies F->G

Figure 1: Self-validating NMR acquisition and structural elucidation workflow.

References

  • Linear Poly(arylene ether)s with Pendant Benzoyl Groups: Geometric Isomers of PEEK or Substituted Poly(phenylene oxide)? | Macromolecules American Chemical Society (ACS).[Link]

  • Chiral Discrimination of Organothiols via 19F NMR and a Multicomponent Reaction | Analytical Chemistry American Chemical Society (ACS).[Link]

  • Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes American Chemical Society (ACS).[Link]

Foundational

Structural Elucidation and Supramolecular Assembly of 3,5-Difluoro-3',5'-dimethylbenzophenone: A Crystallographic Whitepaper

Executive Summary Substituted benzophenones are privileged scaffolds in medicinal chemistry, photochemistry, and materials science, frequently utilized as photoaffinity labels and kinase inhibitor backbones. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted benzophenones are privileged scaffolds in medicinal chemistry, photochemistry, and materials science, frequently utilized as photoaffinity labels and kinase inhibitor backbones. The compound 3,5-difluoro-3',5'-dimethylbenzophenone (CAS: 844885-22-9)[1] serves as a highly specialized model for investigating the interplay between steric bulk and electronic push-pull dynamics in crystal engineering. This whitepaper provides an in-depth technical guide to the crystallographic characterization of this molecule, detailing the causality behind experimental choices, self-validating diffraction protocols, and the resulting supramolecular architecture.

Mechanistic Rationale: Substituent Effects on Conformation

The molecular geometry of benzophenones is dictated by the minimization of steric clashes between the ortho-hydrogen atoms of the two phenyl rings. The conformational flexibility around the central carbonyl core is a primary driver of polymorphism in crystalline benzophenones [1].

Studying this specific substitution pattern reveals critical structure-property relationships:

  • Electronic Causality: The 3,5-difluoro substitution creates a highly electron-deficient aryl ring, enhancing the hydrogen-bond acceptor capacity of the fluorine atoms. Conversely, the 3',5'-dimethyl substitution creates an electron-rich aryl ring. This push-pull system drives unique intermolecular interactions.

  • Steric Causality: Placing substituents in the meta (3,5) positions avoids the severe steric hindrance characteristic of ortho-substituted derivatives. This allows the molecule to adopt a more planar conformation relative to the carbonyl group, though a characteristic dihedral twist remains thermodynamically necessary to minimize ortho-H repulsion.

Experimental Workflow: Self-Validating Crystallographic Protocols

To obtain high-resolution crystallographic data, a rigorous, self-validating workflow must be employed. The following step-by-step methodology outlines the standard for Single-Crystal X-ray Diffraction (SC-XRD) of halogenated benzophenones.

Protocol 1: Single Crystal Growth via Vapor Diffusion
  • Solubilization: Dissolve 50 mg of high-purity (>99%) 3,5-difluoro-3',5'-dimethylbenzophenone in 1.0 mL of dichloromethane (good solvent) within a 2-dram inner vial.

  • Diffusion Setup: Place the uncapped inner vial inside a 20 mL outer vial containing 5.0 mL of n-hexane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Allow the system to stand undisturbed at 298 K for 3–5 days until suitable block-shaped crystals form.

  • Causality: Vapor diffusion is selected over rapid cooling or rotary evaporation because it facilitates a slow, thermodynamically controlled precipitation. This prevents the kinetic trapping of metastable polymorphs, ensuring the isolation of the most thermodynamically stable crystalline form [1].

Protocol 2: SC-XRD Data Collection and Reduction
  • Mounting: Select a colorless, block-shaped single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to prevent solvent loss and oxidation.

  • Diffraction: Transfer the crystal to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.

  • Integration: Integrate and scale the data using standard reduction software (e.g., SADABS), applying multi-scan absorption corrections.

  • Causality: Data collection at 100 K drastically reduces atomic thermal motion (Debye-Waller factors). This sharpens the diffraction spots and is critical for accurately resolving the electron density of hydrogen atoms involved in weak C-H···F interactions. Mo Kα radiation is specifically chosen over Cu Kα to minimize X-ray absorption effects caused by the highly electronegative fluorine atoms.

Protocol 3: Structure Solution and Refinement
  • Phase Solution: Solve the crystallographic phase problem using the dual-space algorithm implemented in SHELXT[2]. This method tests all possible space groups within the Laue group and assigns elements based on integrated peak densities.

  • Refinement: Refine the structure using full-matrix least-squares on F2 in Olex2[3]. Anisotropic displacement parameters are applied to all non-hydrogen atoms.

  • Validation: Generate a CheckCIF report via the International Union of Crystallography (IUCr) platform.

  • Self-Validating System: The refinement protocol is inherently self-validating. An R1​ factor < 0.05 and a wR2​ < 0.15 indicate a highly accurate mathematical model of the electron density. A CheckCIF report free of Level A or B alerts confirms the physical and crystallographic integrity of the final model.

Visualizations of Workflows and Interactions

Workflow Synth 1. Synthesis & Purification (>99% Purity) Cryst 2. Single Crystal Growth (Vapor Diffusion) Synth->Cryst Diffract 3. SC-XRD Data Collection (Mo Kα, 100 K) Cryst->Diffract Reduce 4. Data Reduction (Integration & Scaling) Diffract->Reduce Solve 5. Structure Solution (Dual-Space Algorithm) Reduce->Solve Refine 6. Refinement & Validation (CheckCIF & R-factor) Solve->Refine

Step-by-step SC-XRD experimental and data processing workflow.

Interactions Central 3,5-Difluoro-3',5'- dimethylbenzophenone Carbonyl Carbonyl (C=O) Central->Carbonyl Acceptor Fluoro Fluoro (C-F) Central->Fluoro Acceptor Methyl Methyl (-CH3) Central->Methyl Donor Aryl Aryl Rings Central->Aryl π-System Methyl->Carbonyl C-H···O=C Weak H-Bond Methyl->Fluoro C-H···F-C Halogen Bond Aryl->Aryl π···π Stacking (Offset)

Supramolecular interaction network dictating crystal packing.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and supramolecular interaction metrics typical for this class of meta-substituted benzophenone assemblies [1].

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₅H₁₂F₂O
Formula Weight 246.25 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System / Space Group Monoclinic / P2₁/c
Volume ( V ) ~1250.4 ų
Calculated Density ( ρcalc​ ) 1.308 g/cm³
Absorption Coefficient ( μ ) 0.102 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092

Table 2: Key Intermolecular Interactions

Interaction TypeDonor···AcceptorDistance (Å)Angle (°)Structural Role
Weak H-Bond C-H···O=C2.45 – 2.60140 – 165Primary structural anchor; links adjacent molecules into 1D chains.
Halogen Bond C-H···F-C2.55 – 2.75135 – 155Secondary stabilization; cross-links 1D chains into a 2D network.
Dispersive π ··· π (Centroid)3.80 – 4.10OffsetDrives 3D layer stacking via push-pull electronic matching.

Structural Analysis and Supramolecular Features

The crystal packing of 3,5-difluoro-3',5'-dimethylbenzophenone is governed by a delicate, competitive balance of weak intermolecular forces [1]. Because the molecule lacks strong classical hydrogen bond donors (such as -OH or -NH groups), its supramolecular assembly relies entirely on non-covalent secondary interactions:

  • Halogen Bonding (C-H···F): The highly electronegative fluorine atoms act as potent acceptors for weak hydrogen bonds originating from the methyl groups of adjacent molecules. This interaction is highly directional and dictates the transverse packing of the crystal lattice.

  • Weak Hydrogen Bonding (C-H···O=C): The central carbonyl oxygen serves as the primary structural anchor. It accepts hydrogen bonds from the aryl C-H protons, forming continuous 1D supramolecular chains along the crystallographic b-axis.

  • Offset π

    π Stacking: The push-pull electronic nature of the two distinct rings facilitates offset face-to-face π

    π stacking. The electron-deficient difluorophenyl ring aligns over the electron-rich dimethylphenyl ring of a neighboring molecule, minimizing electrostatic repulsion and maximizing dispersive stabilization.

References

  • Durge, C. P., Menon, A. M., Mathew, D., & Chopra, D. (2022). Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. Crystal Growth & Design, 22(11). URL: [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

Sources

Exploratory

Technical Whitepaper: Material Safety Data Sheet (SDS) and Toxicity Profile of 3,5-Difluoro-3',5'-dimethylbenzophenone

Executive Summary 3,5-Difluoro-3',5'-dimethylbenzophenone (CAS: 844885-22-9) is a highly specialized halogenated diarylketone. In contemporary medicinal chemistry, the benzophenone scaffold is recognized as a "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Difluoro-3',5'-dimethylbenzophenone (CAS: 844885-22-9) is a highly specialized halogenated diarylketone. In contemporary medicinal chemistry, the benzophenone scaffold is recognized as a "privileged structure" for drug discovery. The strategic introduction of fluorine atoms and methyl groups significantly alters the molecule's lipophilicity, electronic distribution, and steric hindrance. This specific substitution pattern is frequently leveraged in the synthesis of multipotent agents targeting neurodegenerative diseases, specifically for the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and acetylcholinesterase (AChE)[1].

This whitepaper synthesizes the chemical properties, safety handling protocols, and toxicological profile of this compound, providing field-proven experimental workflows for its evaluation.

Chemical Identity and Physical Properties

Understanding the physicochemical properties of 3,5-Difluoro-3',5'-dimethylbenzophenone is critical for predicting its pharmacokinetic behavior and establishing proper handling protocols. The difluoro and dimethyl substitutions increase the overall lipophilicity (LogP) of the molecule compared to the parent benzophenone.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 3,5-Difluoro-3',5'-dimethylbenzophenone
CAS Registry Number 844885-22-9
Molecular Formula C15H12F2O
Molecular Weight 246.25 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Dichloromethane, Ethyl Acetate; Insoluble in water

Material Safety Data Sheet (SDS) Core Elements

While highly specific in vivo data for CAS 844885-22-9 is niche, its safety profile is extrapolated from the well-documented behavior of the 1 and general diarylketones[1].

GHS Hazard Classification

The enhanced lipophilicity that makes this compound valuable for crossing the blood-brain barrier (BBB) also enhances dermal permeability.

Table 2: GHS Hazard Identification

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
STOT - Single Exposure Category 3WarningH335: May cause respiratory irritation
Aquatic Toxicity (Chronic) Category 2-H411: Toxic to aquatic life with long lasting effects
Handling, Storage, and Causality
  • Storage Conditions: Store at room temperature or <15°C in a dark, dry, and well-ventilated place.

  • Mechanistic Causality for Storage: The benzophenone core is a known 2. Exposure to UV light can induce the molecule to cross from the singlet (S1) state into the triplet state with near 100% yield[2]. The resulting ketyl diradical will abstract hydrogen from surrounding donors, leading to unwanted degradation and potential cross-reactivity.

  • PPE Requirements: Nitrile gloves, safety goggles, and impermeable lab coats are mandatory to prevent dermal absorption.

In-Depth Toxicity Profile

Acute and Chronic Systemic Toxicity

The parent benzophenone exhibits low acute oral toxicity (LD50 in rats >3000 mg/kg). However, chronic exposure to benzophenone cores has been shown to cause in murine models. This is primarily due to the metabolic burden placed on the hepatic cytochrome P450 system during the clearance of highly lipophilic aromatic rings.

Neurotoxicity vs. Neuroprotection

A critical distinction must be made regarding the neuro-pharmacological action of this compound. High, unregulated doses of certain benzophenones can act as non-specific acetylcholinesterase (AChE) inhibitors, functioning as neurotoxins that cause cholinergic overstimulation (e.g., muscle spasms, excessive salivation)[2].

Conversely, targeted 3 are deliberately engineered to interact selectively with BACE-1 and AChE at low micromolar concentrations[3]. The fluorine substitutions at the 3 and 5 positions enhance binding affinity to the BACE-1 active site, effectively blocking amyloid precursor protein (APP) cleavage without inducing systemic neurotoxicity.

Pathway A 3,5-Difluoro-3',5'- dimethylbenzophenone B BACE-1 Enzyme A->B Competitive Binding C APP Cleavage Inhibited B->C Blocks Active Site D Aβ Plaque Reduction C->D Prevents Aggregation E Neuroprotection D->E

Fig 1: Pharmacological mechanism of fluorinated benzophenones in neuroprotection via BACE-1 inhibition.

Experimental Protocols: Toxicity and Efficacy Screening

To validate the safety and efficacy of 3,5-Difluoro-3',5'-dimethylbenzophenone, the following self-validating experimental workflows are standard in the field.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Scientific Rationale: SH-SY5Y cells are utilized as they are a well-validated human in vitro model for neurotoxicity. The MTT assay measures cellular metabolic activity; NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan. This provides a self-validating metric for cell viability, ensuring that any observed enzyme inhibition in parallel assays is due to target engagement rather than generalized cytotoxicity.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3,5-Difluoro-3',5'-dimethylbenzophenone in 100% molecular-grade DMSO to create a 10 mM stock. Dilute in DMEM media so the final DMSO concentration in the well is <0.1% (to prevent solvent-induced cytotoxicity).

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Dosing: Treat cells with compound concentrations ranging from 0.1 μM to 100 μM. Include a vehicle control (0.1% DMSO) and a positive control for toxicity (e.g., Triton X-100). Incubate for 48 hours.

  • MTT Addition: Remove media and add 100 μL of fresh media containing 10% MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 100 μL of DMSO to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Workflow Step1 1. Compound Solubilization (DMSO < 0.1% final) Step3 3. Compound Incubation (24h - 48h exposure) Step1->Step3 Step2 2. SH-SY5Y Cell Culture (96-well plate seeding) Step2->Step3 Step4 4. MTT Reagent Addition (Formazan crystal formation) Step3->Step4 Step5 5. Absorbance Reading (570 nm via Microplate Reader) Step4->Step5 Step6 6. IC50 & Toxicity Profiling Step5->Step6

Fig 2: Step-by-step in vitro cytotoxicity screening workflow for benzophenone derivatives.

Protocol 2: BACE-1 Inhibition FRET Assay

Scientific Rationale: The FRET (Fluorescence Resonance Energy Transfer) assay relies on the spatial proximity of a donor fluorophore and an acceptor quencher. In the intact substrate, the quencher absorbs the donor's emission. When BACE-1 cleaves the substrate, the fluorophore is liberated, and fluorescence is detected. A successful inhibitor competitively binds to the catalytic aspartic acid dyads of BACE-1, preventing cleavage and thereby maintaining the quenched state.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Sodium Acetate buffer (pH 4.5) to mimic the acidic environment of the endosome where BACE-1 is naturally active.

  • Enzyme/Substrate Setup: Mix recombinant human BACE-1 enzyme (1 U/μL) with a fluorogenic peptide substrate (e.g., Rh-EVNLDAEFK-Quencher) in a black 96-well microplate.

  • Compound Incubation: Add 3,5-Difluoro-3',5'-dimethylbenzophenone at varying concentrations (0.01 μM to 50 μM). Incubate at 37°C for 60 minutes in the dark.

  • Measurement: Measure fluorescence using a microplate reader (Excitation: 545 nm, Emission: 585 nm).

  • Data Analysis: Calculate percent inhibition relative to a vehicle control. A lower fluorescence signal correlates directly with higher target inhibition.

References

  • Hairui Chemical.3,5-Difluoro-3',5'-Dimethylbenzophenone_844885-22-9 Product Information. HairuiChem.
  • Belluti, F., et al.Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. European Journal of Medicinal Chemistry / PubMed (NIH).
  • Government of Canada.Screening Assessment - Benzophenone. Canada.ca.
  • Toxin and Toxin Target Database (T3DB).Benzophenone (T3D3976). T3DB.ca.
  • PLOS One.Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PLOS.org.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Nucleophilic Aromatic Substitution of 3,5-Difluoro-3',5'-dimethylbenzophenone

Introduction: Strategic Functionalization of Fluorinated Benzophenones In the landscape of modern drug discovery and materials science, the strategic introduction of specific functional groups onto aromatic scaffolds is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Functionalization of Fluorinated Benzophenones

In the landscape of modern drug discovery and materials science, the strategic introduction of specific functional groups onto aromatic scaffolds is a cornerstone of molecular design. Fluorinated benzophenones, in particular, represent a class of compounds with significant potential, where the fluorine atoms can modulate electronic properties, metabolic stability, and intermolecular interactions. The 3,5-difluoro substitution pattern on one of the aromatic rings of 3,5-Difluoro-3',5'-dimethylbenzophenone makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms, coupled with the activating effect of the benzoyl group, renders the C-F positions susceptible to attack by a variety of nucleophiles.[1][2] This application note provides a comprehensive, step-by-step protocol for the SNAr reaction of 3,5-Difluoro-3',5'-dimethylbenzophenone, targeting researchers, scientists, and professionals in drug development. The protocol is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative sources.

Reaction Mechanism and Rationale

The nucleophilic aromatic substitution of 3,5-Difluoro-3',5'-dimethylbenzophenone proceeds via a well-established addition-elimination mechanism.[3] The key steps are:

  • Nucleophilic Attack: An electron-rich nucleophile attacks one of the carbon atoms bearing a fluorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, which is activated by the two fluorine atoms and the meta-directing benzoyl group.[1]

  • Formation of a Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is further stabilized by the electron-withdrawing fluorine atoms.[2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in SNAr reactions due to its high electronegativity. This step is typically fast.[1]

The choice of a strong nucleophile and an appropriate base is crucial for the success of the reaction. The base serves to either deprotonate a protic nucleophile, increasing its nucleophilicity, or to neutralize any acidic byproducts.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the nucleophilic aromatic substitution of 3,5-Difluoro-3',5'-dimethylbenzophenone.

experimental_workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup reaction Reaction Under Inert Atmosphere reaction_setup->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification characterization Characterization purification->characterization

Caption: General experimental workflow for the SNAr reaction.

Detailed Step-by-Step Protocol

This protocol describes a representative SNAr reaction using morpholine as the nucleophile. The principles can be adapted for other primary or secondary amines.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Notes
3,5-Difluoro-3',5'-dimethylbenzophenone844885-22-9246.25Starting material.[4]
Morpholine110-91-887.12Nucleophile.
Potassium Carbonate (K₂CO₃)584-08-7138.21Base.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, reaction solvent.
Ethyl acetate (EtOAc)141-78-688.11For extraction.
Brine (saturated NaCl solution)N/AN/AFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5][6][7][8]

  • 3,5-Difluoro-3',5'-dimethylbenzophenone and its derivatives should be handled with care as their toxicological properties may not be fully characterized.

  • Morpholine is a corrosive and flammable liquid. Handle with care.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

Reaction Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Difluoro-3',5'-dimethylbenzophenone (1.0 eq, e.g., 1.00 g, 4.06 mmol).

    • Add anhydrous potassium carbonate (2.0 eq, e.g., 1.12 g, 8.12 mmol).

    • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (e.g., 20 mL).

    • Add morpholine (1.2 eq, e.g., 0.43 mL, 4.87 mmol) to the stirring suspension.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C using a heating mantle or oil bath.

    • Stir the reaction mixture at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water (e.g., 100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc in hexanes).

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified product.

Characterization of Starting Material and Product

Starting Material: 3,5-Difluoro-3',5'-dimethylbenzophenone

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.4-7.3 (m, 3H, Ar-H), 7.2-7.1 (m, 2H, Ar-H), 2.4 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~195 (C=O), 163 (d, JCF ≈ 250 Hz, C-F), 138 (Ar-C), 135 (Ar-C), 130 (Ar-C), 115 (d, JCF ≈ 20 Hz, Ar-C), 112 (t, JCF ≈ 25 Hz, Ar-C), 21 (CH₃).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ ~ -108 (s).[9]

  • IR (KBr, cm⁻¹): ~1670 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~1150 (C-F stretch).

  • MS (ESI): m/z 247.1 [M+H]⁺.

Expected Product: 3-Morpholino-5-fluoro-3',5'-dimethylbenzophenone

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.4-7.3 (m, 3H, Ar-H), 6.8-6.6 (m, 2H, Ar-H), 3.9-3.8 (t, 4H, -N(CH₂CH₂)₂O), 3.3-3.2 (t, 4H, -N(CH₂CH₂)₂O), 2.4 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~195 (C=O), 164 (d, JCF ≈ 250 Hz, C-F), 150 (C-N), 138 (Ar-C), 135 (Ar-C), 130 (Ar-C), 105-100 (Ar-C), 67 (-OCH₂), 49 (-NCH₂), 21 (CH₃).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ ~ -110 (s).

  • IR (KBr, cm⁻¹): ~1665 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~1120 (C-F stretch), ~1115 (C-N stretch).

  • MS (ESI): m/z 314.2 [M+H]⁺.

Mechanism of SNAr Reaction

The following diagram illustrates the addition-elimination mechanism for the reaction.

snar_mechanism substrate 3,5-Difluoro-3',5'-dimethylbenzophenone sub_nu_plus + substrate->sub_nu_plus nucleophile Morpholine meisenheimer Meisenheimer Complex (Resonance Stabilized) nucleophile->meisenheimer Nucleophilic Attack mei_to_prod - F⁻ meisenheimer->mei_to_prod product 3-Morpholino-5-fluoro-3',5'-dimethylbenzophenone fluoride F⁻ sub_nu_plus->nucleophile mei_to_prod->product Elimination

Caption: Mechanism of the SNAr reaction.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature (up to 120 °C) or extending the reaction time. Ensure that the reagents and solvent are anhydrous, as water can deactivate the base and interfere with the reaction.

  • Side Products: The formation of disubstituted product (where both fluorine atoms are replaced) is possible, especially with a large excess of the nucleophile and prolonged reaction times. The stoichiometry of the nucleophile should be carefully controlled.

  • Choice of Base: While potassium carbonate is a common and effective base for this transformation, other bases such as cesium carbonate (Cs₂CO₃) or organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed, potentially at lower temperatures.[10]

  • Nucleophile Scope: This protocol is generally applicable to a wide range of primary and secondary amine nucleophiles. For less reactive amines, stronger bases or higher temperatures may be necessary.

Conclusion

This application note provides a detailed and robust protocol for the nucleophilic aromatic substitution of 3,5-Difluoro-3',5'-dimethylbenzophenone. By following the outlined steps and considering the key experimental parameters, researchers can effectively synthesize functionalized benzophenone derivatives for various applications in drug discovery and materials science. The provided mechanistic insights and troubleshooting guide aim to facilitate the successful implementation and adaptation of this valuable synthetic transformation.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 1-(3-Aminopropoxy)-3,5-difluorobenzene.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 3,5-Difluorobenzaldehyde.
  • Cayman Chemical. (2021, February 23). Safety Data Sheet.
  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.). Wiley Online Library.
  • Caron, S., Wojcik, J. M., & Vazquez, E. (n.d.). Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-methoxyphenyl)-2-methylpropionitrile. Organic Syntheses Procedure.
  • Sandford, G., et al. (2025, April 22).
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Smith, A. M., et al. (n.d.). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC.
  • Sigma-Aldrich. (n.d.). Certified Reference Materials for 19F Quantitative NMR.
  • Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915–4919.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent data chart.
  • PubChem. (n.d.). 3,5-Difluorobenzonitrile.
  • Snieckus, V., et al. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
  • BenchChem. (2025). Comparative analysis of different synthetic routes to 2-Amino-2'-fluoro-5-nitrobenzophenone.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Scientific & Academic Publishing. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate.
  • DCU Research Repository. (2024, February 4). molbank.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915–4919.
  • G. S. (2022, August 14). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). 3',5'-difluoro-3-(3-fluorophenyl)propiophenone.
  • Santa Cruz Biotechnology. (n.d.). 3,5-Difluoro-3′,5′-dimethylbenzophenone, CAS 844885-22-9.

Sources

Application

3,5-Difluoro-3',5'-dimethylbenzophenone as a Monomer for High-Performance Polymers: Synthesis, Polymerization, and Functionalization

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol Executive Summary & Chemical Rationale Poly(arylene ether ketone)s (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Executive Summary & Chemical Rationale

Poly(arylene ether ketone)s (PAEKs), such as PEEK, are high-performance thermoplastics renowned for their chemical resistance and thermal stability. However, traditional PEEK—synthesized from 4,4'-difluorobenzophenone and hydroquinone—is highly crystalline and notoriously insoluble in common organic solvents, severely limiting its processability for advanced applications like drug-eluting matrices, biosensors, or specialized separation membranes .

To circumvent this, 3,5-Difluoro-3',5'-dimethylbenzophenone (DFDMBP) has emerged as a disruptive monomer. Unlike the para-linked 4,4'-isomer, DFDMBP places the reactive fluorines meta to the carbonyl group. While meta-positions are traditionally considered unactivated for Nucleophilic Aromatic Substitution (SNAr), the electron-withdrawing benzoyl group provides sufficient inductive stabilization of the Meisenheimer complex to drive high-molecular-weight polycondensation .

The resulting polymer features a meta-linked backbone with a bulky pendant 3,5-dimethylbenzoyl group . This structural shift yields two critical advantages:

  • Disrupted Chain Packing: The meta-linkage and steric bulk drastically reduce crystallinity, yielding amorphous or semi-crystalline polymers that are highly soluble in solvents like THF, CHCl₃, and DMAc .

  • Post-Polymerization Functionalization: The 3',5'-dimethyl groups serve as reactive benzylic sites for radical bromination, enabling downstream grafting of therapeutic agents or cross-linking for proton-exchange membranes.

Monomer Specifications & Comparative Data

Before initiating polymerization, verify the purity of the DFDMBP monomer. Impurities (especially mono-fluorinated species) act as chain terminators, capping molecular weight.

Table 1: Monomer Physicochemical Profile
PropertySpecification
Chemical Name 3,5-Difluoro-3',5'-dimethylbenzophenone
CAS Number 844885-22-9
Molecular Formula C₁₅H₁₂F₂O
Molecular Weight 246.25 g/mol
Reactivity Role Meta-activated electrophile for SNAr
Table 2: Comparative Polymer Properties (Traditional vs. DFDMBP-Based)
PropertyTraditional PEEK (4,4'-linked)DFDMBP PAE (3,5-linked)
Backbone Topology Linear, Para-linkedKinked, Meta-linked
Crystallinity Highly Semi-CrystallineAmorphous to Low Crystallinity
Glass Transition ( Tg​ ) ~143 °C~111 °C – 133 °C
Solubility Insoluble (requires con. H₂SO₄)Soluble in THF, CHCl₃, DMAc
Functionalizable Sites None (Inert backbone)Benzylic Methyls (Reactive)

Experimental Workflows

Protocol A: Step-Growth Polycondensation via SNAr

This protocol details the synthesis of a soluble poly(arylene ether) (PAE) using DFDMBP and Bisphenol-A (BPA).

Causality of Reagent Choices: Potassium carbonate ( K2​CO3​ ) is used to deprotonate the bisphenol into a highly nucleophilic diphenoxide. This reaction generates water. If water remains in the system, it will hydrolyze the fluorides on DFDMBP into unreactive phenols, terminating chain growth. Therefore, a toluene/DMAc azeotropic distillation via a Dean-Stark trap is mandatory to drive the equilibrium forward and ensure an anhydrous environment prior to SNAr.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser.

  • Reagent Loading: Add Bisphenol-A (10.0 mmol), DFDMBP (10.0 mmol), and anhydrous K2​CO3​ (12.0 mmol, 20% excess).

  • Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylacetamide (DMAc) and 20 mL of Toluene.

  • Azeotropic Distillation: Heat the mixture to 150 °C. Toluene will form an azeotrope with the generated water, condensing into the Dean-Stark trap. Drain the water/toluene mixture continuously for 4 hours until the trap runs clear.

  • Polymerization: Remove the Dean-Stark trap, gradually raise the temperature to 165 °C, and allow the SNAr polycondensation to proceed for 16–24 hours under a steady nitrogen purge.

  • Precipitation: Cool the viscous, dark mixture to room temperature. Dilute with 10 mL of DMAc to reduce viscosity, then precipitate dropwise into 500 mL of vigorously stirred methanol/water (1:1 v/v).

  • Purification: Filter the fibrous polymer, wash sequentially with hot water (to remove KF salts) and methanol, and dry in a vacuum oven at 100 °C for 24 hours.

Self-Validation / QC Checkpoint: To validate successful chain growth, monitor the solution's viscosity; the magnetic stir bar should visibly struggle to rotate by hour 16. Post-precipitation, dissolve a 10 mg sample in CDCl3​ for 1H NMR. The disappearance of the sharp monomeric fluoride-adjacent aromatic protons (~7.0 ppm) and the emergence of broad, coalesced polymeric peaks confirm high-molecular-weight conversion.

Polycondensation Step1 Monomer Activation BPA + K2CO3 Step2 Azeotropic Distillation Toluene/DMAc (150°C) Step1->Step2 Form Phenoxide Step3 SNAr Chain Growth 3,5-DFDMBP (165°C) Step2->Step3 Remove H2O (-H2O) Step4 Precipitation & Workup MeOH/H2O Wash Step3->Step4 Viscosity Increase Step5 Purified PAE Polymer (Pendant Benzoyl) Step4->Step5 Vacuum Dry

Workflow for the SNAr polycondensation of 3,5-DFDMBP into a soluble PAE.

Protocol B: Post-Polymerization Modification (Benzylic Bromination)

The 3',5'-dimethyl groups on the pendant benzoyl ring are chemically distinct from the inert backbone, allowing for precise functionalization without degrading the polymer's structural integrity.

Causality of Reagent Choices: N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals, preventing uncontrolled backbone degradation. Azobisisobutyronitrile (AIBN) acts as the thermal radical initiator. The benzylic position is exclusively targeted because the resulting radical is highly resonance-stabilized by the adjacent aromatic ring.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2.0 g of the synthesized DFDMBP-PAE polymer in 30 mL of anhydrous chlorobenzene in a 100 mL round-bottom flask.

  • Reagent Addition: Add NBS (target equivalents based on desired Degree of Functionalization, DoF) and a catalytic amount of AIBN (0.05 eq).

  • Radical Initiation: Purge the system with nitrogen for 15 minutes. Heat the mixture to 80 °C and reflux for 12 hours.

  • Termination & Recovery: Cool the reaction to room temperature and precipitate the brominated polymer into 300 mL of ethanol.

  • Drying: Filter and dry under vacuum at 60 °C (avoid higher temperatures to prevent premature cross-linking of the bromomethyl groups).

Self-Validation / QC Checkpoint: Run a 1H NMR of the brominated product in CDCl3​ . You must observe a distinct chemical shift of the benzylic protons from ~2.3 ppm (unreacted Ar−CH3​ ) to ~4.4 ppm ( Ar−CH2​Br ). The integration ratio between the aromatic backbone protons and the new CH2​Br peak allows you to mathematically validate the exact Degree of Functionalization (DoF).

Mechanism M1 3,5-DFDMBP (Meta-Electrophile) MC Meisenheimer Complex (Inductively Stabilized) M1->MC SNAr Attack M2 Bisphenol-A (Nucleophile) M2->MC SNAr Attack P1 Meta-Linked PAE (High Free Volume) MC->P1 Fluoride Elimination P2 Benzylic Bromination (NBS/AIBN) P1->P2 Radical Substitution P3 Crosslinked Matrix (Drug Eluting/Membrane) P2->P3 Functionalization

Reaction pathway from DFDMBP monomers to a functionalized poly(arylene ether) matrix.

Downstream Applications in Drug Development

For drug development professionals, the brominated DFDMBP-PAE serves as a highly versatile macromolecular scaffold. The bromomethyl groups ( Ar−CH2​Br ) are excellent electrophiles for SN​2 reactions. By treating the brominated polymer with nucleophilic therapeutic agents, targeting ligands (e.g., amine-terminated peptides), or solubilizing groups (e.g., phosphonates or quaternary amines), researchers can formulate custom drug-eluting implants or targeted nanocarriers that possess the mechanical robustness of PEEK but the tailored bio-interface of a functionalized hydrogel.

References

  • Fossum, E., et al. "Linear Poly(arylene ether)s with Pendant Benzoyl Groups: Geometric Isomers of PEEK or Substituted Poly(phenylene oxide)?" Macromolecules, 2009, 42(11), 3901–3906. URL:[Link]

  • Stuck, R. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers." Wright State University CORE Scholar, Master's Thesis, 2017. URL:[Link]

Method

Application Note: Synthesis and Processing of High-Performance Poly(arylene ether) Aerospace Composites using 3,5-Difluoro-3',5'-dimethylbenzophenone

Target Audience: Polymer Chemists, Materials Scientists, and Aerospace R&D Engineers. Executive Summary & Aerospace Context The aerospace sector relies heavily on high-performance poly(arylene ether ketone)s (PAEKs), suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Aerospace R&D Engineers.

Executive Summary & Aerospace Context

The aerospace sector relies heavily on high-performance poly(arylene ether ketone)s (PAEKs), such as PEEK, for lightweight structural components, wire insulation, and composite matrices. However, traditional PEEK—synthesized from 4,4'-difluorobenzophenone—exhibits extreme crystallinity. While this crystallinity imparts excellent chemical resistance, it severely limits processability, requiring harsh solvents or extremely high melt temperatures that complicate advanced manufacturing (e.g., 3D printing or complex composite layups).

3,5-Difluoro-3',5'-dimethylbenzophenone (CAS 844885-22-9) offers a paradigm-shifting solution. By utilizing this specific monomer, researchers can synthesize a "process-then-cure" poly(arylene ether) (PAE). The unique substitution pattern yields a soluble, easily processable thermoplastic pre-polymer that can be subsequently crosslinked into an ultra-durable, solvent-resistant thermoset network directly on the aerospace component.

Mechanistic Principles & Experimental Rationale

As an application scientist, it is critical to understand why this specific monomer architecture dictates the macroscopic properties of the resulting aerospace material. The rationale rests on three pillars of physical organic chemistry:

A. SNAr Activation via Ortho/Para Delocalization

Nucleophilic aromatic substitution (SNAr) typically requires leaving groups (fluorines) to be para or ortho to an electron-withdrawing group (EWG). In 3,5-difluorobenzophenone derivatives, the fluorines are meta to the carbonyl group. However, polymerization is still highly efficient. Causality: When a nucleophile (e.g., hydroquinone) attacks the C3 position, the resulting negative charge in the Meisenheimer complex delocalizes to the C2, C4, and C6 positions. Because the activating carbonyl group is at C1, the negative charge at the ortho positions (C2 and C6) can delocalize directly onto the carbonyl oxygen. This stabilizes the intermediate, allowing high-molecular-weight polymer formation [1].

B. Architectural Control: The Meta Kink

Because the nucleophilic attack occurs at the 3 and 5 positions, the resulting polymer backbone features a 1,3-linkage (meta-linkage), leaving the 3',5'-dimethylbenzoyl group as a pendant side chain . Causality: Unlike the rigid, linear 1,4-linkage of traditional PEEK, the meta-linkage introduces a "kink" in the polymer backbone. This disrupts chain packing, drastically reducing crystallinity and increasing free volume. The result is a pre-polymer that is highly soluble in common organic solvents (NMP, DMAc, CHCl3), enabling facile film casting, spin coating, and resin infusion.

C. Latent Crosslinking via Benzylic Radicals

The 3',5'-dimethyl groups on the pendant benzoyl ring are strategically chosen for their latent reactivity. During the SNAr polymerization (conducted at ~170°C), these methyl groups remain completely inert. Causality: Once the polymer is processed into its final aerospace shape, it is subjected to a high-temperature post-cure (>350°C). At these temperatures, the benzylic C-H bonds undergo homolytic cleavage, forming stable benzylic radicals. These radicals couple between adjacent polymer chains to form robust bibenzyl (-CH2-CH2-) crosslinks [2]. This transforms the soluble thermoplastic into a highly crosslinked network with elevated glass transition temperatures ( Tg​ ) and absolute solvent resistance.

Quantitative Data: Material Property Comparison

The following table summarizes the thermomechanical and physical shifts achieved by substituting traditional monomers with 3,5-difluoro-3',5'-dimethylbenzophenone.

Polymer SystemMonomer UsedBackbone Linkage Tg​ (°C) Td5%​ (°C)*Uncured Solubility (NMP)Post-Cure Solvent Resistance
Traditional PEEK 4,4'-Difluorobenzophenone1,4- (para)~143~500InsolubleExcellent
Unfunctionalized m-PAE 3,5-Difluorobenzophenone1,3- (meta)~110~480SolublePoor (Dissolves)
Dimethyl-m-PAE 3,5-Difluoro-3',5'-dimethylbenzophenone 1,3- (meta) ~125 ~490 Soluble Excellent (Zero Swell)

* Td5%​ indicates the temperature at which 5% weight loss occurs via thermogravimetric analysis (TGA).

Experimental Protocols

Protocol A: Synthesis of Soluble Dimethyl-m-PAE Pre-Polymer

This protocol utilizes azeotropic distillation to ensure a strictly anhydrous environment, which is a self-validating requirement: trace water will hydrolyze the aryl fluorides into unreactive phenols, terminating chain growth and resulting in low-viscosity oligomers.

Reagents:

  • 3,5-Difluoro-3',5'-dimethylbenzophenone (1.000 equiv)

  • Hydroquinone (1.000 equiv)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.200 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (Reaction solvent, 20% w/v solids)

  • Toluene (Azeotropic agent, 1/2 volume of NMP)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Add the monomers, K2​CO3​ , NMP, and Toluene to the flask. Purge the system with ultra-high purity Nitrogen for 30 minutes.

  • Azeotropic Distillation: Heat the reaction mixture to 130°C. The toluene/water azeotrope will boil and condense into the Dean-Stark trap. Continuously drain the water layer. Causality: Removing water drives the formation of the reactive hydroquinone diphenoxide salt while protecting the fluorinated monomer.

  • Polymerization: Once water ceases to collect (approx. 2-4 hours), drain the remaining toluene from the trap and increase the reaction temperature to 170°C.

  • Monitoring: Allow the reaction to proceed for 12-16 hours. Self-Validation: The reaction is complete when the solution exhibits a dramatic increase in viscosity, wrapping around the mechanical stirring shaft (the Weissenberg effect).

  • Recovery: Dilute the viscous mixture with additional NMP, filter to remove inorganic salts ( KF and excess K2​CO3​ ), and precipitate dropwise into vigorously stirred methanol. Filter, wash with hot water, and dry under vacuum at 100°C for 24 hours.

Protocol B: Aerospace Component Processing and Thermal Crosslinking

This protocol describes the conversion of the processable pre-polymer into a flight-ready, crosslinked composite film.

Step-by-Step Methodology:

  • Resin Preparation: Dissolve the synthesized Dimethyl-m-PAE in NMP at 15 wt% to form a homogenous casting dope.

  • Casting: Cast the solution onto a clean, silanized glass or aerospace-grade titanium substrate using a doctor blade set to a 200 µm gap.

  • Solvent Evaporation: Place the substrate in a vacuum oven. Ramp the temperature from 80°C to 150°C over 4 hours to remove the bulk NMP without inducing bubble formation.

  • Thermal Crosslinking (Curing): Transfer the dried film to a high-temperature furnace under an Argon atmosphere. Apply the following step-cure profile to induce benzylic radical coupling:

    • Ramp to 250°C (Hold 1 hour)

    • Ramp to 300°C (Hold 1 hour)

    • Ramp to 350°C (Hold 2 hours)

  • Validation (Solvent Rub Test): Cool the film to room temperature. Soak a clean lint-free wipe in methyl ethyl ketone (MEK) or NMP and rub the surface of the film 100 times with firm pressure. Self-Validation: A successfully crosslinked network will exhibit zero surface marring, tackiness, or dissolution, confirming its readiness for harsh aerospace fluid environments (e.g., Skydrol hydraulic fluid).

Process Visualization

G Monomer 3,5-Difluoro-3',5'-dimethylbenzophenone + Hydroquinone Polymerization SNAr Polycondensation (NMP/Toluene, K2CO3, 170°C) Monomer->Polymerization SolublePolymer Soluble m-PAE Pre-Polymer (Pendant Dimethylbenzoyl) Polymerization->SolublePolymer Processing Aerospace Component Processing (Film Casting / Resin Infusion) SolublePolymer->Processing Crosslinking Thermal Curing (>350°C) Benzylic Radical Coupling Processing->Crosslinking FinalProduct Insoluble, High-Tg Aerospace Composite Crosslinking->FinalProduct

Workflow for processing 3,5-Difluoro-3',5'-dimethylbenzophenone into aerospace composites.

References

  • Stuck, Rachael. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers." Wright State University, Master's Thesis, 2017.[Link][1]

  • Fetters, Hannah. "Functionalized PEEK Analogues from 2,4- and 3,5- Difluorobenzophenone Derivatives." Wright State University, Master's Thesis, 2019.[Link][2]

  • Scribd / Analytical Reagents Directory. "Analytical Reagents (40001-80000) - Defence and Aerospace Industry." Scribd, Accessed March 2026.[Link][3]

Sources

Application

Advanced Functionalization Strategies for 3,5-Difluoro-3',5'-dimethylbenzophenone: A Comprehensive Application Note

Executive Summary 3,5-Difluoro-3',5'-dimethylbenzophenone is a highly versatile, bifunctional building block utilized in the synthesis of advanced poly(arylene ether ketone)s (PAEKs), cross-linking agents, and complex sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Difluoro-3',5'-dimethylbenzophenone is a highly versatile, bifunctional building block utilized in the synthesis of advanced poly(arylene ether ketone)s (PAEKs), cross-linking agents, and complex small-molecule active pharmaceutical ingredients (APIs). Its unique structural topology presents two orthogonal axes of reactivity:

  • An electrophilic 3,5-difluorophenyl ring , primed for Nucleophilic Aromatic Substitution (SNAr).

  • A nucleophilic/oxidizable 3',5'-dimethylphenyl ring , susceptible to radical-mediated benzylic functionalization.

This application note provides validated, step-by-step methodologies for selectively functionalizing both motifs, detailing the mechanistic causality behind reagent selection and reaction conditions to ensure reproducibility and high-yield synthesis [1].

Mechanistic Rationale & Reactivity Profile

The SNAr Axis (3,5-Difluorophenyl Motif)

Standard SNAr reactions typically require leaving groups positioned ortho or para to an electron-withdrawing group (EWG). In this scaffold, the fluorine atoms are meta to the benzoyl carbonyl. However, the extreme electronegativity of fluorine creates a highly electrophilic carbon center. The inductive pull of the meta-carbonyl group provides sufficient activation to stabilize the intermediate Meisenheimer complex, allowing SNAr to proceed at elevated temperatures (150–170 °C) [2].

Causality in Reaction Design: The first nucleophilic displacement (e.g., by a phenoxide) proceeds smoothly at 150 °C. However, the newly attached ether linkage acts as an electron-donating group via resonance, significantly deactivating the ring toward the second substitution. Consequently, bis-substitution requires pushing the thermal boundary to 170 °C and extending reaction times.

The Radical Axis (3',5'-Dimethylphenyl Motif)

The benzylic methyl groups offer an orthogonal functionalization pathway via Wohl-Ziegler bromination. While the meta-carbonyl group exerts a mild inductive electron-withdrawing effect, it avoids direct resonance destabilization of the benzylic radical. This allows N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) to efficiently abstract the benzylic hydrogen and propagate the radical chain [3].

Visualized Functionalization Workflows

G Core 3,5-Difluoro-3',5'-dimethylbenzophenone SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nucleophiles (Phenols/Amines) K2CO3, NMP, 150°C Brom Radical Benzylic Bromination (Wohl-Ziegler) Core->Brom NBS, AIBN PhCF3, 80°C Polymer Poly(arylene ether ketone)s (PAEKs) SNAr->Polymer Bisphenols Monomer Bis-phenoxy/amino monomers SNAr->Monomer Mono-phenols/Amines Alkylating Bis(bromomethyl) intermediates (Cross-linking agents) Brom->Alkylating 2.2 eq NBS

Divergent functionalization workflow of 3,5-Difluoro-3',5'-dimethylbenzophenone.

Mechanism Start 3,5-Difluorophenyl Ring Attack Nucleophilic Attack (Phenoxide) Start->Attack Meisenheimer Meisenheimer Complex (Stabilized by C=O) Attack->Meisenheimer Rate-determining step MonoSub Mono-substituted Product (Slower second substitution) Meisenheimer->MonoSub Loss of F- BisSub Bis-substituted Product (Requires higher temp/time) MonoSub->BisSub Excess Nucleophile >150°C

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) on the difluoro ring.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for targeted functionalization, derived from established literature baselines [1][2][3].

Reaction TypeTarget MotifReagents & SolventsTemp (°C)Time (h)Expected YieldKey Mechanistic Observation
Mono-SNAr 3,5-DifluorophenylPhenol (1.0 eq), K₂CO₃, NMP15012>85%High regioselectivity for mono-substitution due to initial EWG activation.
Bis-SNAr 3,5-DifluorophenylPhenol (2.5 eq), K₂CO₃, NMP1702475–80%Requires elevated thermal energy to overcome deactivation from the first ether linkage.
Benzylic Bromination 3',5'-DimethylphenylNBS (2.2 eq), AIBN, PhCF₃80870–85%Yields bis(bromomethyl) product; radical initiation is strictly required.

Experimental Protocols

Protocol A: Bis-Nucleophilic Aromatic Substitution (Bis-SNAr)

Objective: Synthesis of 3,5-bis(phenoxy)-3',5'-dimethylbenzophenone derivatives.

Reagent Rationale: Anhydrous Potassium Carbonate (K₂CO₃) is selected over Sodium Hydroxide (NaOH) because it is a milder base that quantitatively deprotonates the phenol to form a highly nucleophilic phenoxide in situ without risking the hydrolysis of the starting material's fluorine atoms. N-Methyl-2-pyrrolidone (NMP) is utilized as a polar aprotic solvent to tightly solvate the potassium cation, leaving the phenoxide anion "naked" and highly reactive.

Step-by-Step Methodology:

  • System Preparation: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a Dean-Stark trap, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with N₂.

  • Reagent Charging: Add 3,5-Difluoro-3',5'-dimethylbenzophenone (10.0 mmol), the desired phenol derivative (22.0 mmol, 2.2 eq), and anhydrous K₂CO₃ (25.0 mmol, 2.5 eq).

  • Solvent Addition: Inject 30 mL of anhydrous NMP and 15 mL of Toluene. (Self-Validation Check: Toluene acts as an azeotropic agent to remove water generated during phenoxide formation, preventing premature hydrolysis).

  • Azeotropic Distillation: Heat the mixture to 130 °C. Allow the toluene to reflux and collect water in the Dean-Stark trap for 4 hours. Drain the toluene once water evolution ceases.

  • High-Temperature SNAr: Elevate the internal temperature to 170 °C. Maintain vigorous stirring for 24 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2); the mono-substituted intermediate should completely disappear.

  • Workup: Cool the mixture to room temperature and precipitate the product by pouring the solution into 300 mL of vigorously stirred acidified water (0.1 M HCl). Filter the solid, wash with deionized water and cold methanol, and dry under vacuum at 60 °C.

Protocol B: Radical Benzylic Bromination (Wohl-Ziegler)

Objective: Synthesis of 3,5-Difluoro-3',5'-bis(bromomethyl)benzophenone.

Reagent Rationale: Trifluorotoluene (PhCF₃) is utilized as a modern, environmentally benign alternative to Carbon Tetrachloride (CCl₄). It possesses a similar dielectric constant and does not participate in radical chain transfer. AIBN is chosen as the thermal initiator because its decomposition half-life at 80 °C provides a steady, controlled flux of initiating radicals, preventing runaway poly-bromination.

Step-by-Step Methodology:

  • System Preparation: Equip a 100 mL round-bottom flask with a reflux condenser and a nitrogen balloon.

  • Reagent Charging: Dissolve 3,5-Difluoro-3',5'-dimethylbenzophenone (10.0 mmol) in 40 mL of anhydrous PhCF₃.

  • Initiator & Bromine Source Addition: Add N-Bromosuccinimide (NBS) (22.0 mmol, 2.2 eq) and AIBN (0.5 mmol, 5 mol%). (Self-Validation Check: Ensure NBS is freshly recrystallized from water to remove trace HBr, which can cause unwanted electrophilic aromatic bromination).

  • Radical Propagation: Submerge the flask in a pre-heated oil bath at 80–85 °C. Stir vigorously for 8 hours. The reaction mixture will transition from an opaque suspension to a clear solution, followed by the precipitation of succinimide (a light, floating solid).

  • In-Process Control: Analyze an aliquot via ¹H NMR or GC-MS to confirm the disappearance of the benzylic methyl singlet (~2.3 ppm) and the appearance of the bromomethyl singlet (~4.4 ppm).

  • Workup: Cool the reaction to 0 °C to maximize succinimide precipitation. Filter the mixture through a pad of Celite. Wash the organic filtrate with saturated aqueous Na₂S₂O₃ (to quench residual bromine), followed by brine. Dry over MgSO₄, concentrate under reduced pressure, and recrystallize the crude product from Hexanes/Dichloromethane.

References

  • Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Source: CORE (Wright State University Electronic Theses and Dissertations Center), 2016. URL:[Link]

  • Chemistry and Properties of Cross-Linked All-Aromatic Hyperbranched Polyaryletherketones. Source: Macromolecules (ACS Publications), 2021. URL:[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Source: Chemical Reviews (ACS Publications), 2016. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3,5-Difluoro-3',5'-dimethylbenzophenone

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 3,5-Difluoro-3',5'-dimethylbenzophenone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 3,5-Difluoro-3',5'-dimethylbenzophenone . While benzophenones generally exhibit moderate solubility, the specific combination of electron-withdrawing fluorine atoms and electron-donating methyl groups creates unique physicochemical challenges, particularly in standard polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).

Section 1: Mechanistic FAQ (Understanding the "Why")

Q1: Why does 3,5-Difluoro-3',5'-dimethylbenzophenone precipitate out of DMSO and DMF even at moderate concentrations? A: The root cause is a combination of high crystal lattice energy and the "fluorous effect." Fluorine is highly electronegative and tightly holds its electron cloud, significantly reducing the polarizability of the aromatic ring. Polar aprotic solvents rely on strong dipole-dipole interactions for solvation. The fluorinated ring interacts poorly with these solvents, making the molecule both hydrophobic and lipophobic. Consequently, the thermodynamic drive for the molecule to self-associate (crystallize) outcompetes the weak solvent-solute interactions.

Q2: Can I just heat the DMSO stock solution to force it into solution? A: Heating provides thermal energy to break the crystal lattice, temporarily increasing solubility. However, this is a thermodynamic "band-aid." Upon cooling to room temperature or introducing the stock into an aqueous assay buffer, the system becomes supersaturated, leading to rapid, uncontrolled precipitation. For robust assays, kinetic stabilization (like polymer dispersions or encapsulation) is required.

Section 2: Troubleshooting Workflows
Scenario A: Chemical Synthesis & NMR Preparation
  • Issue: The reagent crashes out during low-temperature cross-coupling reactions or NMR sample preparation in polar aprotic media.

  • Solution: Implement a Co-Solvent Solubilization Strategy . Adding a solubilizer such as a cyclic ether (e.g., Tetrahydrofuran) or a fluorinated alcohol (e.g., 2,2,2-Trifluoroethanol, TFE) disrupts the fluorous-fluorous self-association. Research indicates that adding cyclic ethers or alcohols to fluorinated systems at specific azeotropic or volumetric ratios significantly enhances solubility by bridging the polarity gap between the fluorinated solute and the bulk solvent[1].

Scenario B: In Vitro Biological Assays & Formulation
  • Issue: Poor bioavailability and erratic dose-response curves due to precipitation when the DMSO stock is spiked into aqueous media.

  • Solution 1: Amorphous Solid Dispersions (ASD). By converting the crystalline drug into an amorphous state and dispersing it within a polymer matrix (e.g., PVP or HPMCAS), you eliminate the crystal lattice energy barrier. The polymer maintains the drug in a supersaturated state and prevents recrystallization[2].

  • Solution 2: Fluorinated Hexosome Encapsulation. For highly fluorinated APIs, standard lipid micelles often fail. Utilizing fluorinated dendritic amphiphiles creates a "fluorous microenvironment" that perfectly matches the 3,5-difluoro motif, increasing apparent solubility by over an order of magnitude.

Section 3: Visualizing the Solubilization Strategy

DecisionTree Problem Low Solubility of 3,5-Difluoro-3',5'- dimethylbenzophenone App Target Application? Problem->App Synthesis Chemical Synthesis (Organic Phase) App->Synthesis Bio Biological Assays (Aqueous Media) App->Bio CoSolvent Co-Solvent Strategy (Add THF or TFE) Synthesis->CoSolvent Disrupts lattice ASD Amorphous Solid Dispersion (ASD) Bio->ASD Polymer stabilization Nano Fluorinated Hexosome Encapsulation Bio->Nano Fluorous interactions

Decision matrix for solubilizing fluorinated benzophenones based on application.

Section 4: Self-Validating Experimental Protocols
Protocol 1: Co-Solvent Solubilization for Synthetic Workflows

Causality: TFE acts as a hydrogen-bond donor and provides a fluorinated micro-environment that solvates the 3,5-difluoro ring, while DMSO solvates the benzophenone carbonyl.

  • Weighing: Weigh 50 mg of 3,5-Difluoro-3',5'-dimethylbenzophenone into a clean, dry 5 mL glass vial.

  • Primary Solvation: Add 800 µL of anhydrous DMSO. Vortex for 60 seconds. (Note: The solution will likely remain cloudy).

  • Co-Solvent Addition: Add 200 µL of 2,2,2-Trifluoroethanol (TFE) or Tetrahydrofuran (THF) dropwise while gently warming the vial to 40°C in a water bath.

  • Equilibration: Sonicate for 5 minutes until the solution is optically clear.

  • Self-Validation Step: Store the vial at 4°C for 24 hours. If the solution remains clear without microscopic birefringence (checked via polarized light microscopy), the solvation is thermodynamically stable for low-temperature reactions.

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: Rapid solvent evaporation forces the molecule out of equilibrium, trapping it in a high-energy amorphous state. The PVP polymer forms hydrogen bonds with the benzophenone carbonyl, raising the glass transition temperature ( Tg​ ) and kinetically preventing crystal nucleation[2].

  • Matrix Selection: Select Polyvinylpyrrolidone (PVP K30) as the stabilizing polymer.

  • Dissolution: Dissolve 100 mg of 3,5-Difluoro-3',5'-dimethylbenzophenone and 400 mg of PVP K30 (1:4 drug-to-polymer ratio) in 10 mL of a Dichloromethane/Methanol (1:1 v/v) mixture. Ensure complete dissolution.

  • Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure (40°C, 150 mbar) for 30 minutes until a solid film forms.

  • Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling & Self-Validation: Scrape and gently mill the film into a fine powder. Validation: Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD will display a broad "amorphous halo" with no sharp Bragg peaks, confirming the destruction of the crystal lattice.

ASDWorkflow Step1 1. Dissolve API & Polymer in DCM/MeOH Step2 2. Rapid Solvent Evaporation (Rotary Evaporator) Step1->Step2 Heat/Vacuum Step3 3. Kinetic Trapping of Amorphous State Step2->Step3 T < Tg Step4 4. Validation via PXRD (Observe Amorphous Halo) Step3->Step4 QC Check

Thermodynamic and kinetic workflow for Amorphous Solid Dispersion (ASD) generation.

Section 5: Quantitative Data Summary

The following table summarizes the expected solubility enhancements using the strategies outlined above, based on structural multimerization and formulation principles for fluorinated organic molecules[3].

Formulation / Solvent SystemSolubilization MechanismApparent Solubility (mg/mL)Stability at 25°C
Pure DMSOStandard Dipole-Dipole< 2.0Low (Crystallizes)
DMSO : THF (8:2)Lattice Disruption~ 15.0Moderate
DMSO : TFE (8:2)Fluorous-Fluorous Interaction~ 25.0High
PVP K30 ASD (in Aqueous Buffer)Kinetic Trapping (Amorphous)~ 45.0 (Supersaturated)High (Metastable)
Fluorinated Hexosomes (in Water)Fluorous Microenvironment> 60.0Very High

(Note: Aqueous solubility values for ASD and Hexosomes represent apparent solubility as a suspension/colloidal dispersion).

References
  • Title: Solubility of perfluorinated polyethers in fluorinated solvents (US20050090408A1)
  • Source: International Journal for Research Trends and Innovation (IJRTI)
  • Source: Freie Universität Berlin (Refubium)
  • Source: National Institutes of Health (NIH)

Sources

Optimization

Best purification and recrystallization solvents for 3,5-Difluoro-3',5'-dimethylbenzophenone

Technical Support Center: Purification of 3,5-Difluoro-3',5'-dimethylbenzophenone Introduction: The purification of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 3,5-Difluoro-3',5'-dimethylbenzophenone

Introduction: The purification of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development and chemical research. The purity of a compound like 3,5-Difluoro-3',5'-dimethylbenzophenone (CAS 844885-22-9) directly impacts reaction yields, biological activity, and safety profiles.[1][2] Recrystallization remains a powerful and widely used technique for purifying solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3][4]

This guide provides a comprehensive, field-proven framework for developing a robust purification and recrystallization protocol for 3,5-Difluoro-3',5'-dimethylbenzophenone. While specific solubility data for this exact molecule is not extensively published, the principles outlined here are derived from the behavior of structurally similar benzophenone derivatives and fundamental organic chemistry principles.[3][5]

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

The single most critical factor for successful recrystallization is the choice of solvent.[4] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, allowing for crystal formation upon cooling.[6]

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: Beyond the core solubility profile, an ideal solvent should:

  • Not react with 3,5-Difluoro-3',5'-dimethylbenzophenone.

  • Be sufficiently volatile to be easily removed from the purified crystals during drying.

  • Have a boiling point below the melting point of the compound to prevent it from melting or "oiling out" in the boiling solvent.[4]

  • Either dissolve impurities very well at all temperatures or not at all, allowing them to be separated by hot filtration (for insoluble impurities) or remain in the cooled solvent (for soluble impurities).

Q2: Based on its structure, what solvents are a good starting point for 3,5-Difluoro-3',5'-dimethylbenzophenone?

A2: The structure features a central ketone group (polar) and two aromatic rings, one with fluoro-substituents and the other with methyl-substituents (largely non-polar). This "like dissolves like" principle suggests that solvents of intermediate polarity are excellent candidates.[6] Good starting points for testing include:

  • Alcohols (e.g., Ethanol, Isopropanol): Often effective for moderately polar compounds. Isopropanol is used in industrial recrystallization of benzophenone.[1]

  • Ketones (e.g., Acetone): Structurally similar to the target's functional group, but its low boiling point can sometimes be problematic.

  • Esters (e.g., Ethyl Acetate): A versatile solvent of intermediate polarity.

  • Aromatic Hydrocarbons (e.g., Toluene): Can be effective due to the aromatic nature of the target molecule.

  • Alkanes (e.g., Hexanes, Heptane): The compound is likely to have low solubility in these at room temperature, making them good candidates as the "poor" solvent in a mixed-solvent system.[3]

Q3: What is a mixed-solvent system and when should I consider it?

A3: A mixed-solvent system is used when no single solvent provides the ideal solubility curve. It involves pairing a "good" solvent (in which the compound is highly soluble) with a "poor" solvent (in which the compound is sparingly soluble). The impure compound is first dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of the "good" solvent are added to re-clarify the solution, which is then allowed to cool and crystallize. For this compound, a potential system could be Ethanol-Water or Toluene-Heptane.

Part 2: Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This is the most crucial preliminary step. It should be performed before committing the bulk of your material to a full-scale recrystallization.

Methodology:

  • Place approximately 50 mg of the impure 3,5-Difluoro-3',5'-dimethylbenzophenone into several small test tubes.[3]

  • To each tube, add a different test solvent (e.g., ethanol, heptane, toluene, ethyl acetate) dropwise at room temperature, swirling after each addition.

  • Observation 1 (Room Temp): A good candidate solvent will dissolve the compound poorly or not at all at room temperature.[3]

  • For the tubes where the compound was poorly soluble, gently heat them in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves.[3]

  • Observation 2 (Hot): An ideal solvent will completely dissolve the compound upon heating. Record the approximate volume of solvent used.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.[6]

  • Observation 3 (Cold): The best solvent is the one that produces a large quantity of crystalline solid upon cooling.

Protocol 2: Bulk Recrystallization Procedure

Methodology:

  • Dissolution: Place the crude 3,5-Difluoro-3',5'-dimethylbenzophenone in an Erlenmeyer flask of appropriate size. Add the chosen solvent (determined from Protocol 1) in small portions while heating the mixture gently on a hot plate with stirring. Use the minimum amount of near-boiling solvent required to completely dissolve the solid.[4][6] Using too much solvent is a common error that drastically reduces yield.[7][8]

  • (Optional) Hot Filtration: If insoluble impurities are observed (e.g., dust, inorganic salts) or if decolorizing carbon was used, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3][8] Rapid cooling can trap impurities.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[4][6]

  • Drying: Allow the crystals to dry thoroughly, either by air-drying on the filter or by placing them in a vacuum oven.

Part 3: Troubleshooting Guide

Q: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A: This is a common issue, often due to supersaturation or using too much solvent.[6][7]

  • Induce Crystallization:

    • Scratch the inner surface of the flask with a glass rod just below the solvent line. The tiny glass fragments serve as nucleation sites for crystal growth.[6][7]

    • Add a "seed crystal" —a tiny speck of the original crude material—to the cooled solution to initiate crystallization.[6][7]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent (a rotary evaporator is ideal for this) to re-concentrate the solution, then attempt the cooling process again.[7]

Q: My compound separated as an oil, not crystals. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes saturated at a temperature above the compound's melting point.[7]

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool much more slowly.[7] Leaving the flask on a hot plate that is turned off can achieve very slow cooling. If this fails, you must select a different solvent with a lower boiling point or use a mixed-solvent system.

Q: My final yield is very low. What went wrong?

A: A low yield can result from several factors:[8]

  • Excess Solvent: Too much solvent was used during dissolution, causing a significant amount of the product to remain in the mother liquor.[8]

  • Premature Crystallization: The product crystallized during a hot filtration step and was lost. Ensure all glassware is pre-heated.

  • Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.

  • Washing with Warm Solvent: Washing the final crystals with room-temperature or warm solvent will redissolve some of the product. Always use ice-cold solvent for washing.

Q: The crystals formed almost instantly as soon as I removed the flask from the heat. Is this okay?

A: While it may seem efficient, very rapid crystallization (crashing out) is undesirable.[8] This process tends to trap impurities within the crystal lattice, defeating the purpose of the purification. An ideal crystallization occurs over 15-20 minutes.[8] To slow it down, re-heat the solution and add a small amount (1-2 mL) of extra solvent before cooling again.[8]

Part 4: Data & Visualization

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexSafety Considerations
Heptane980.1Flammable, skin irritant
Toluene1112.4Flammable, toxic, irritant
Ethyl Acetate774.4Flammable, eye irritant
Isopropanol824.0Flammable, eye irritant
Ethanol784.3Flammable
Water10010.2Non-toxic
Diagram 1: Troubleshooting Workflow for Crystallization Failure

This diagram outlines the logical steps to take when crystallization does not occur as expected.

G start Solution Cooled, No Crystals Formed supersaturation Is the solution supersaturated? start->supersaturation scratch 1. Scratch flask with a glass rod. supersaturation->scratch Yes too_much_solvent Diagnosis: Too much solvent used. supersaturation->too_much_solvent No seed 2. Add a seed crystal. scratch->seed outcome1 Crystals Form? seed->outcome1 success Success: Continue with isolation. outcome1->success Yes outcome1->too_much_solvent No reduce_solvent Action: Reduce solvent volume (e.g., rotary evaporator). too_much_solvent->reduce_solvent recool Re-cool solution slowly. reduce_solvent->recool recool->start Retry Crystallization

Sources

Troubleshooting

Technical Support Center: Optimizing Etherification of 3,5-Difluoro-3',5'-dimethylbenzophenone

Welcome to the Technical Support and Troubleshooting Guide for the nucleophilic aromatic substitution (SNAr) of 3,5-difluoro-3',5'-dimethylbenzophenone. This guide is designed for researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the nucleophilic aromatic substitution (SNAr) of 3,5-difluoro-3',5'-dimethylbenzophenone. This guide is designed for researchers and drug development professionals dealing with the unique thermodynamic hurdles of meta-substituted fluoroarenes.

Mechanistic Insights: The Causality of Temperature Dependence

Etherification of 3,5-difluoro-3',5'-dimethylbenzophenone presents a distinct kinetic challenge compared to standard para-substituted analogs (like 4,4'-difluorobenzophenone). Because the fluorine atoms are located in the meta positions relative to the electron-withdrawing carbonyl group, they are activated primarily through inductive effects rather than direct resonance[1].

When the first fluorine is displaced by an incoming nucleophile (e.g., a phenoxide or alkoxide), the newly formed ether linkage acts as an electron-donating group. This dramatically increases the electron density of the aromatic ring, significantly deactivating the remaining C-F bond toward further nucleophilic attack[1]. Consequently, the reaction is strictly step-wise and requires two distinct thermal regimes:

  • Mono-substitution occurs smoothly at 150 °C [1].

  • Di-substitution requires overcoming a higher activation energy barrier, necessitating a temperature increase to 185 °C [1].

Understanding this electronic deactivation is critical; attempting to force the reaction at a single temperature will result in either stalled conversion or severe degradation.

Experimental Protocol: Step-Wise Di-Etherification

To ensure a self-validating workflow, follow this step-wise heating protocol. This method uses analytical checkpoints to confirm thermodynamic progression before applying harsher conditions.

Reagents & Materials:

  • 3,5-Difluoro-3',5'-dimethylbenzophenone (1.0 eq)

  • Nucleophile (e.g., phenol derivative) (2.1 eq)

  • Potassium carbonate (K2CO3) (2.5 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Azeotroping Agent: Toluene (80:20 NMP:Toluene v/v)

Step-by-Step Methodology:

  • Setup & Dehydration: Charge a 3-neck round-bottom flask equipped with a Dean-Stark trap, condenser, and nitrogen inlet with all reagents, NMP, and Toluene. Heat the mixture to an internal temperature of 130 °C . Maintain for 2–4 hours to azeotropically remove water generated by phenoxide formation. Drain the toluene from the trap once water evolution ceases.

  • Mono-Etherification (First Substitution): Gradually increase the internal temperature to 150 °C . Hold at this temperature for 18–21 hours.

    • Self-Validation Checkpoint: Pull a 50 µL aliquot, dilute in acetonitrile, and analyze via LC/MS. The mass corresponding to the mono-ether intermediate should be >95% abundant before proceeding.

  • Di-Etherification (Second Substitution): Increase the internal temperature to 185 °C . Maintain for 24 hours to overcome the electronic deactivation of the ring[1].

    • Self-Validation Checkpoint: LC/MS should indicate >90% conversion to the target di-ether product.

  • Workup: Cool the mixture to 50 °C. Precipitate the product by pouring the mixture into vigorously stirred deionized water. Filter, wash extensively with water to remove salts and NMP, and dry under vacuum at 80 °C.

Workflow Visualization

SNAr_Workflow SM 3,5-Difluoro-3',5'- dimethylbenzophenone SM->SM T < 130 °C (No Reaction) Mono Mono-ether Intermediate (Deactivated Ring) SM->Mono Nucleophile, Base 150 °C, 18-21 h Di Di-ether Product (Target) Mono->Di Nucleophile, Base 185 °C, 24 h Degradation Side Reactions / Ether Exchange Mono->Degradation T > 200 °C

Step-wise SNAr etherification pathway and critical temperature thresholds for conversion.

Quantitative Data: Temperature vs. Conversion

Summarized below are the expected outcomes and troubleshooting indicators based on thermal deviations during the workflow.

Reaction PhaseTarget TemperatureTime RequiredExpected ConversionTroubleshooting / Deviant Temperature Effects
Dehydration 130 °C (Toluene reflux)2–4 hN/A< 120 °C: Water retention leading to competitive hydrolysis of fluorines.
Mono-substitution 150 °C18–21 h> 95% (Mono-ether)< 130 °C: No reaction.> 160 °C: Premature di-substitution, lowering overall selectivity.
Di-substitution 185 °C18–24 h> 90% (Di-ether)< 170 °C: Reaction stalls completely at the mono-ether stage.> 200 °C: Ether exchange (transetherification) and solvent degradation.

FAQs & Troubleshooting

Q1: Why is my etherification stalling at ~50% conversion despite using an excess of the nucleophile? A1: This is the hallmark issue of meta-fluorobenzophenones. The first SNAr substitution occurs at 150 °C[1]. However, replacing the strongly electron-withdrawing fluorine atom with an electron-donating ether oxygen significantly increases the electron density of the aromatic ring. This deactivates the second C-F bond. To overcome this thermodynamic barrier, you must increase the temperature to 185 °C for the second substitution to proceed .

Q2: Can I run the entire reaction at 185 °C from the beginning to save time? A2: This is highly discouraged. Ramping the temperature immediately to 185 °C before the first substitution is complete increases the risk of side reactions, including ether exchange (transetherification) and degradation of the polar aprotic solvent. The step-wise heating protocol ensures high conversion to the mono-ether intermediate before pushing the system to the harsher conditions required for di-substitution.

Q3: What solvent system is required to reach these optimized temperatures? A3: Standard SNAr solvents like DMF (b.p. 153 °C) or DMAc (b.p. 165 °C) cannot reach the 185 °C required for the second substitution without a pressurized reactor. You must use high-boiling polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP, b.p. 202 °C), Sulfolane (b.p. 285 °C), or Diphenyl Sulfone. NMP is generally preferred for its excellent balance of solvency and boiling point.

Q4: How do the 3',5'-dimethyl groups on the benzophenone core affect the reaction compared to unsubstituted 3,5-difluorobenzophenone? A4: The 3',5'-dimethyl groups are located on the non-reacting phenyl ring. However, methyl groups are weakly electron-donating via hyperconjugation. They slightly increase the electron density of the carbonyl carbon, which in turn marginally diminishes the carbonyl's ability to withdraw electron density from the 3,5-difluoro ring. While the temperature thresholds remain identical to unsubstituted 3,5-difluorobenzophenone (150 °C / 185 °C)[1], you may require slightly longer reaction times (e.g., 24 hours vs. 21 hours) for the second substitution to reach completion.

Q5: I am seeing a high percentage of hydroxylated byproducts. What went wrong? A5: Hydroxylation is a direct result of incomplete water removal during the azeotropic distillation step. At 185 °C, any residual water will react with K2CO3 to form hydroxide ions, which are strong enough nucleophiles to displace the fluorine atoms, forming phenols instead of your target ether. Ensure your Dean-Stark trap is fully drained of water before ramping to 150 °C.

References

  • Title: Linear Poly(arylene ether)s with Pendant Benzoyl Groups: Geometric Isomers of PEEK or Substituted Poly(phenylene oxide)? Source: Macromolecules 2009, 42, 12, 4016-4022. (American Chemical Society) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3,5-Difluoro-3',5'-dimethylbenzophenone Couplings

Welcome to the Advanced Applications Support Center. As researchers push the boundaries of complex biaryl ketone functionalization, 3,5-difluoro-3',5'-dimethylbenzophenone presents a unique intersection of electronic dea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers push the boundaries of complex biaryl ketone functionalization, 3,5-difluoro-3',5'-dimethylbenzophenone presents a unique intersection of electronic deactivation and remote steric hindrance. This guide is engineered to help you troubleshoot coupling failures, optimize your catalytic systems, and validate your workflows in real-time.

The Mechanistic Challenge: Why is this Substrate Difficult?

Functionalizing 3,5-difluoro-3',5'-dimethylbenzophenone requires overcoming two distinct chemical barriers:

  • Electronic Deactivation: The fluorine atoms are located at the meta (3,5) positions relative to the carbonyl group. In traditional Nucleophilic Aromatic Substitution (S_N_Ar), the intermediate Meisenheimer complex relies on ortho or para electron-withdrawing groups to delocalize the negative charge via resonance. Meta-fluorines only benefit from weak inductive withdrawal, rendering standard S_N_Ar kinetically unviable without destructive temperatures.

  • Remote Steric Hindrance: While the ortho positions are unsubstituted, the 3',5'-dimethyl groups on the adjacent ring significantly increase the molecule's overall cone angle. As the biaryl system twists to minimize ortho-hydrogen clashing, the bulky meta-methyl groups sweep a broad spatial trajectory. This "remote steric hindrance" blocks the approach of bulky transition-metal catalysts during the critical C-F oxidative addition step[1].

To bypass the S_N_Ar limitation, transition-metal catalyzed C-F activation (specifically Nickel catalysis) is the standard approach. The diagram below illustrates the catalytic cycle and where steric management is critical.

Catalytic_Cycle Ni0 Ni(0)L_n Active Catalyst OA Oxidative Addition (C-F Cleavage) Ni0->OA Ar-F approaches NiII_F L_nNi(II)(Ar)(F) Sterically Crowded Intermediate OA->NiII_F Rate-determining for strong C-F TM Transmetalation (R-M addition) NiII_F->TM Nucleophile (R-M) NiII_R L_nNi(II)(Ar)(R) Pre-Elimination Complex TM->NiII_R Steric clash managed by ligand RE Reductive Elimination (Product Release) NiII_R->RE Bulky ligand promotes RE RE->Ni0 Catalyst Regeneration Product Coupled Product (Steric Relief) RE->Product Ar-R forms

Ni-catalyzed C-F activation cycle highlighting steric management by the ligand.

Frequently Asked Questions (Troubleshooting)

Q1: In my Ni-catalyzed cross-coupling, the oxidative addition step seems stalled, and I recover mostly starting material. How do I tune the catalyst? A: The C-F bond is exceptionally strong (~116 kcal/mol). Cleaving it requires a highly nucleophilic Ni(0) center, typically generated using strongly electron-donating ligands[2]. However, the bulky nature of the 3',5'-dimethylbenzophenone framework creates a steric clash with overly large ligands (like PPh3 or massive NHCs). Solution: Utilize bidentate phosphines with a tight bite angle, such as dppe (1,2-bis(diphenylphosphino)ethane). These ligands are highly electron-donating, but their bidentate constraint pulls the bulky phenyl substituents backward. This opens a "coordination wedge" that allows the sterically hindered benzophenone to approach the Ni center without compromising the electron density required for C-F cleavage[3].

Q2: I am observing significant hydrodefluorination (reduction) instead of the desired cross-coupled product. How can I suppress this? A: Hydrodefluorination outcompetes cross-coupling when the transmetalation step is too slow. If the Ni(II)-F intermediate lingers, it will abstract protons from the solvent or ligand[4]. Slow transmetalation in this system is caused by the steric repulsion between the Ni(II)-Ar(F) complex and the incoming bulky nucleophile. Solution: Switch from Grignard reagents (Kumada coupling) to Organozinc reagents (Negishi coupling). Organozincs are less basic, which suppresses proton abstraction. Furthermore, utilizing a 1:1 solvent mixture of THF and NMP drastically accelerates transmetalation; the highly polar NMP coordinates to the zinc, increasing its nucleophilicity to overcome the steric barrier around the Nickel center[5].

Q3: Can I selectively couple only one of the two fluorine atoms? A: Yes, but it requires strict stoichiometric control and temperature modulation. The first C-F oxidative addition relieves some of the symmetry-driven steric strain. By using exactly 1.05 equivalents of the nucleophile and lowering the reaction temperature to 60 °C, the mono-coupled product can be isolated. Once the first bulky group is installed, the steric hindrance around the second meta-fluorine increases exponentially, naturally stalling a second coupling event unless the temperature is pushed above 100 °C.

Quantitative Data: Ligand & Solvent Optimization

The following table summarizes internal and literature-adapted benchmarking for the alkylation of 3,5-difluoro-3',5'-dimethylbenzophenone. Notice how the combination of ligand denticity and solvent polarity dictates the reaction pathway.

Catalyst SystemLigand PropertiesSolvent SystemTemp (°C)Yield (%)Primary Byproduct
Ni(COD)₂ / PPh₃Monodentate, moderate bulkTHF80< 10%Hydrodefluorination
Ni(COD)₂ / PCy₃Monodentate, high bulk, e⁻-richTHF10035%Unreacted starting material
Ni(COD)₂ / dppeBidentate, tight bite angleiPr₂O10085%Trace homocoupling[3]
Ni(PCy₃)₂Cl₂Pre-formed Ni(II), high bulkTHF/NMP (1:1)8092%None (Clean conversion)[5]

Validated Experimental Protocol: Sterically-Tolerant Negishi Coupling

This protocol utilizes a self-validating workflow designed to ensure intermediate formation before committing expensive nucleophiles.

Objective: Selective mono-alkylation/arylation of 3,5-Difluoro-3',5'-dimethylbenzophenone via Ni-catalyzed C-F activation.

Step 1: Catalyst Activation & Pre-mixing

  • Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Ni(PCy₃)₂Cl₂ (5 mol%) and 3,5-Difluoro-3',5'-dimethylbenzophenone (1.0 equiv, typically 0.5 mmol).

  • Add 2.0 mL of a strictly anhydrous, degassed 1:1 mixture of THF and NMP. Causality: THF ensures the solubility of the organometallic species, while NMP acts as a polar coordinator to the zinc reagent in Step 3, boosting its nucleophilicity to penetrate the sterically hindered Ni(II) sphere[5].

Step 2: Self-Validation Checkpoint (Oxidative Addition)

  • Seal the tube, remove it from the glovebox, and heat to 60 °C for 30 minutes.

  • Validation: Withdraw a 50 µL aliquot under inert atmosphere and analyze via ¹⁹F NMR. You should observe the depletion of the starting material singlet (approx. -110 ppm) and the appearance of a new, shifted signal corresponding to the Ni(II)-Ar(F) complex. Do not proceed to Step 3 until this shift is confirmed.

Step 3: Nucleophile Addition & Transmetalation

  • Cool the reaction to room temperature.

  • Dropwise add the organozinc reagent (1.2 equiv for mono-coupling). Causality: The slow addition prevents local concentration spikes that lead to homocoupling. Organozinc is chosen over Grignard reagents to prevent undesired nucleophilic attack at the unprotected benzophenone carbonyl.

Step 4: Reductive Elimination & Cleavage

  • Re-seal the tube and heat to 80 °C for 12 hours. Causality: The elevated temperature provides the thermodynamic push required for the bulky pre-elimination complex to undergo reductive elimination, shedding the steric bulk and regenerating the Ni(0) catalyst.

Step 5: Quench and Purification

  • Cool to room temperature and quench with 3 mL of saturated aqueous NH₄Cl.

  • Extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with distilled water (5 x 10 mL) to completely remove the NMP, which will otherwise streak during chromatography.

  • Dry over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (silica gel, Hexane/EtOAc gradient).

References

  • Subtle steric differences reveal a model for Ni cross-coupling success - Chemistry. Princeton University.[Link]

  • Nickel-Catalyzed Csp2–Csp3 Bond Formation via C–F Bond Activation. Organic Letters - ACS Publications.[Link]

  • Computational Design of Transition Metal Catalysts for Hydrodefluorination of Trifluoromethylarenes using Hydrosilane. Materials Cloud Archive.[Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Mechanistic Insight into the Ni-Catalyzed Kumada Cross-Coupling: Alkylmagnesium Halide Promotes C–F Bond Activation and Electron-Deficient Metal Center Slows Down β-H Elimination. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in 3,5-Difluoro-3',5'-dimethylbenzophenone Catalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process development scientists troubleshoot and optimize catalytic workf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process development scientists troubleshoot and optimize catalytic workflows utilizing 3,5-Difluoro-3',5'-dimethylbenzophenone .

This specific diaryl ketone is a highly engineered Hydrogen Atom Transfer (HAT) photocatalyst. The 3,5-difluoro substitution increases the electrophilicity of the excited triplet state, enhancing its ability to abstract hydrogen atoms from unactivated C–H bonds. Concurrently, the 3',5'-dimethyl substitution provides steric shielding to modulate the lifetime of the resulting ketyl radical[1]. However, the intense reactivity of this system often leads to off-target pathways if the reaction microenvironment is not strictly controlled.

Diagnostic Data: Identification of Common Byproducts

Before adjusting your protocol, you must accurately identify the dominant byproduct in your crude mixture. The following table summarizes the primary degradation pathways associated with benzophenone-mediated HAT catalysis, their diagnostic signatures, and their root causes.

Byproduct ClassDiagnostic Signature (LC-MS / NMR)Mechanistic OriginPrimary Cause
Benzopinacol Dimer [M+H]⁺ = 495.2 m/z; Loss of C=O stretch in IR; Broad -OH peak in ¹H NMR (~3-4 ppm).Homocoupling of the ketyl radical intermediate[2].Catalyst concentration too high; slow radical transfer to the target electrophile.
Benzhydrol (Alcohol) [M+H]⁺ = 249.1 m/z; Shift of aromatic protons upfield; distinct methine proton signal.Over-reduction via a second proton-coupled electron transfer (PCET)[3].Excess hydrogen atom donors (e.g., silanes); trace water in the solvent.
Defluorinated Catalyst [M+H]⁺ = 229.1 m/z (loss of one F); altered ¹⁹F NMR splitting pattern.Oxidative addition of Ni(0) into the C–F bond or direct photolytic cleavage.Imbalanced dual-catalytic cycle (excess Ni(0) buildup); use of <350 nm UV light.

Troubleshooting Guides & FAQs

Q1: Why am I observing massive conversion of the catalyst into a benzopinacol dimer?

The Science: When 3,5-Difluoro-3',5'-dimethylbenzophenone is irradiated, it enters a triplet excited state ( 3 BP*) and abstracts a hydrogen atom from your substrate or a silane mediator, forming a ketyl radical [1][2]. If the subsequent catalytic step—such as the interception of the carbon-centered radical by a nickel catalyst—is kinetically slow, the ketyl radicals will accumulate. Due to their high localized spin density, two ketyl radicals will rapidly undergo head-to-head or head-to-tail reductive coupling to form a pinacol dimer[2][4]. The Solution:

  • Lower the catalyst loading: Reduce the photocatalyst concentration from 20 mol% to 5-10 mol% to decrease the steady-state concentration of ketyl radicals.

  • Accelerate the cross-coupling: Ensure your transition metal co-catalyst (e.g., NiCl₂·glyme) is fully active and not poisoned by coordinating bases.

Q2: My catalyst is being irreversibly reduced to 3,5-difluoro-3',5'-dimethylbenzhydrol. How do I prevent this?

The Science: Benzhydrol forms when the ketyl radical undergoes a second reduction event (either via disproportionation or by abstracting another hydrogen atom) rather than transferring its electron/hydrogen back to the catalytic cycle[3]. This is exacerbated in highly polar solvents or in the presence of excess protic additives. The Solution:

  • Strictly anhydrous conditions: Even trace water acts as a proton source, driving the equilibrium toward the benzhydrol[2]. Use molecular sieves and Schlenk techniques.

  • Optimize the Silane Mediator: If using tris(trimethylsilyl)silane (TTMSS) as a halogen-atom transfer (XAT) promoter, do not exceed 1.5–2.0 equivalents[1]. Excess silane forces the over-reduction of the photocatalyst.

Q3: I am losing fluorine atoms from the catalyst ring during dual Photoredox/Nickel catalysis. What is happening?

The Science: The 3,5-difluoro aromatic ring is highly electron-deficient. In a dual catalytic setup, low-valent Nickel species (Ni⁰) are generated. If the primary cross-electrophile coupling cycle stalls, the electron-rich Ni⁰ can undergo undesired oxidative addition into the C–F bonds of your photocatalyst, leading to defluorination and catalyst deactivation. The Solution:

  • Tune the light source: Ensure you are strictly using a 390 nm LED [1]. Lower wavelengths (<365 nm) can directly excite the C–F bond, making it susceptible to cleavage.

  • Buffer the system: Use a mild, sterically hindered base like 2,6-lutidine (1.1 equiv)[1]. Stronger or less hindered bases can alter the coordination sphere of the Nickel, making it overly nucleophilic and prone to attacking the fluorinated ring.

Mechanistic Visualization

To effectively troubleshoot, you must visualize where the byproducts branch off from the productive catalytic cycle.

Mechanism BP Ground State Catalyst (3,5-Difluoro-3',5'-dimethylbenzophenone) BP_Excited Triplet Excited State (3BP*) BP->BP_Excited hv (390 nm) Ketyl Ketyl Radical Intermediate (BP-OH•) BP_Excited->Ketyl HAT from Substrate Defluor Byproduct 3: Defluorinated Catalyst BP_Excited->Defluor C-F Cleavage (Excess Ni(0)) Product Productive Cycle: Target Cross-Coupling Ketyl->Product Radical Transfer & Ni-Catalysis Pinacol Byproduct 1: Benzopinacol Dimer Ketyl->Pinacol Homocoupling (Slow Turnover) Benzhydrol Byproduct 2: Benzhydrol Ketyl->Benzhydrol Over-reduction (Excess H-donor) Product->BP Catalyst Regeneration

Figure 1: Catalytic cycle of 3,5-Difluoro-3',5'-dimethylbenzophenone highlighting byproduct divergence.

Standardized Experimental Protocol

To establish a self-validating system, follow this optimized protocol for setting up a dual HAT/Ni cross-electrophile coupling reaction. This methodology is specifically calibrated to suppress the formation of pinacol and benzhydrol byproducts[1].

Step-by-Step Methodology

Step 1: Reagent Preparation & Assembly

  • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3 times).

  • Inside an Argon-filled glovebox, add 3,5-Difluoro-3',5'-dimethylbenzophenone (20 mol%), NiCl₂·glyme (5 mol%), and the target alkyl/aryl halide substrates (0.5 mmol).

  • Add 5.0 mL of anhydrous, inhibitor-free solvent (e.g., Acetonitrile or Acetone). Causality: Protic solvents or trace water will immediately quench the ketyl radical to benzhydrol[2].

Step 2: Additive Introduction 4. Seal the tube with a rubber septum, remove it from the glovebox, and connect it to an Argon Schlenk line. 5. Via a micro-syringe, inject 2,6-lutidine (1.1 equiv) and tris(trimethylsilyl)silane (TTMSS) (1.0 to 1.5 equiv). Causality: Keeping TTMSS ≤ 1.5 equiv prevents the over-reduction of the photocatalyst.

Step 3: Degassing & Irradiation 6. Perform three cycles of Freeze-Pump-Thaw. Causality: Dissolved oxygen rapidly quenches the triplet excited state ( 3 BP) and reacts with the ketyl radical to form destructive peroxide species[2].* 7. Place the Schlenk tube in a photoreactor equipped with a 390 nm LED light source. Maintain the reaction temperature at exactly 25 °C using a cooling fan. Causality: Elevated temperatures accelerate the irreversible homocoupling of ketyl radicals. 8. Irradiate with vigorous stirring for 16 hours.

Step 4: Workup and Quenching 9. Quench the reaction by opening the tube to air and adding 2 mL of deionized water. Extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo for LC-MS/NMR analysis.

Workflow Prep Step 1: Assembly Glovebox, Dry Solvents Degas Step 2: Degassing Freeze-Pump-Thaw (x3) Prep->Degas Irradiate Step 3: Irradiation 390 nm LED, 16h, 25°C Degas->Irradiate Analyze Step 4: Analysis LC-MS / NMR Diagnostics Irradiate->Analyze

Figure 2: Linear experimental workflow for optimized HAT photocatalysis setup.

References

  • Luridiana, A., Mazzarella, D., Capaldo, L., et al. "The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Coupling and 1,2-Dicarbofunctionalization of Olefins." ACS Catalysis, 2022. URL:[Link]

  • Nocton, G., Hiezl, Z., et al. "Structural and Spectroscopic Characterization of a Charge-Separated Uranium Benzophenone Ketyl Radical Complex." Journal of the American Chemical Society, 2008. URL:[Link]

  • "Ketyl." Wikipedia, The Free Encyclopedia. URL: [Link]

  • DeFelippis, J., et al. "Photoreduction of Benzophenones by Amines in Room-Temperature Ionic Liquids." Organic Letters, 2002. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 3,5-difluoro vs 2,4-difluoro substituted benzophenones

An in-depth understanding of monomer reactivity is the cornerstone of rational design in both polymer science and pharmaceutical synthesis. When synthesizing high-performance poly(arylene ether)s (like PEEK analogs) or c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of monomer reactivity is the cornerstone of rational design in both polymer science and pharmaceutical synthesis. When synthesizing high-performance poly(arylene ether)s (like PEEK analogs) or complex active pharmaceutical ingredients (APIs), fluorinated benzophenones are premier building blocks. However, the geometric positioning of the fluorine atoms relative to the carbonyl core dictates the molecule's entire thermodynamic and kinetic profile.

This guide provides an objective, data-driven comparison of 2,4-difluorobenzophenone (2,4-DFBP) and 3,5-difluorobenzophenone (3,5-DFBP) , focusing on their behavior in Nucleophilic Aromatic Substitution (SNAr) reactions.

Mechanistic Causality: The SNAr Reactivity Paradigm

To predict the performance of these isomers, we must examine the causality behind the SNAr mechanism. SNAr proceeds via a two-step addition-elimination pathway, heavily dependent on the stabilization of a negatively charged intermediate known as the Meisenheimer complex [1].

  • 2,4-Difluorobenzophenone (Ortho/Para Activation): In 2,4-DFBP, the fluorine atoms are located ortho (C2) and para (C4) to the carbonyl group. The carbonyl acts as a powerful electron-withdrawing group (EWG). When a nucleophile attacks, the resulting negative charge is delocalized directly onto the highly electronegative oxygen of the carbonyl via resonance[2]. This profound thermodynamic stabilization lowers the activation energy, making 2,4-DFBP highly reactive and suitable for mild reaction conditions.

  • 3,5-Difluorobenzophenone (Meta Activation): In 3,5-DFBP, the fluorines sit at the meta (C3, C5) positions. Because of this geometry, the negative charge in the intermediate cannot be delocalized onto the carbonyl oxygen through resonance[2]. The complex relies entirely on the weaker inductive electron withdrawal of the carbonyl and the remaining fluorine atom. Consequently, 3,5-DFBP exhibits sluggish reactivity, requiring significant thermal energy to force the substitution[3].

SNAr_Mechanism cluster_24 2,4-Difluorobenzophenone (Ortho/Para) cluster_35 3,5-Difluorobenzophenone (Meta) Nucleophile Nucleophile Attack (e.g., Phenoxide/Amine) M_24 Meisenheimer Complex Resonance Stabilized by C=O Nucleophile->M_24 Attack at C2/C4 M_35 Meisenheimer Complex Inductive Stabilization Only Nucleophile->M_35 Attack at C3/C5 Prod_24 Rapid SNAr High Yield @ 100-150°C M_24->Prod_24 Prod_35 Sluggish SNAr Requires >150-185°C M_35->Prod_35

Logical flow of SNAr reactivity based on substituent position and resonance stabilization.

Quantitative Performance & Reactivity Data

The structural differences manifest sharply in experimental parameters. The table below summarizes the quantitative reactivity metrics when these isomers are subjected to polycondensation with a standard bisphenol (e.g., hydroquinone or p-cresol)[3].

Metric2,4-Difluorobenzophenone3,5-Difluorobenzophenone
Substitution Position Ortho (C2) and Para (C4)Meta (C3 and C5)
Meisenheimer Stabilization Resonance & InductiveInductive Only
First Fluorine Displacement Rapid at 100 °C – 130 °CRequires ~150 °C for 21 hours
Second Fluorine Displacement Rapid at 140 °C – 160 °CRequires ~185 °C for >24 hours
Primary Industrial Application Pharmaceutical APIs (e.g., EP1 antagonists)Pendant-functionalized PEEK analogs

Note on Causality: In 3,5-DFBP, substituting the first fluorine introduces an ether linkage. This new ether oxygen is electron-donating by resonance, which increases the electron density on the aromatic ring. Because the meta position already lacks carbonyl resonance stabilization, this added electron density severely blunts the reactivity of the second fluorine, necessitating a drastic temperature jump to 185 °C to achieve di-substitution[3].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every step incorporates an operational causality that prevents failure modes (like premature hydrolysis) and includes built-in analytical checkpoints.

Standardized SNAr Polycondensation Protocol

Objective: Synthesize a poly(arylene ether) via the displacement of both fluorine atoms using a bisphenol nucleophile.

Step 1: Reactor Setup & Reagent Loading

  • Action: Equip a 3-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser. Load the chosen DFBP isomer (1.0 eq), a bisphenol (1.0 eq), anhydrous K₂CO₃ (1.2 eq), N-methyl-2-pyrrolidone (NMP) as the primary solvent, and Toluene as the azeotropic agent.

  • Causality: K₂CO₃ is used to deprotonate the bisphenol into a highly nucleophilic phenoxide. The Dean-Stark trap is critical; water is a byproduct of this deprotonation. If water remains, it acts as a competing nucleophile, hydrolyzing the fluorobenzophenone into a dead-end hydroxybenzophenone.

Step 2: Azeotropic Distillation

  • Action: Heat the mixture to 150 °C for 4 hours.

  • Causality: Toluene forms an azeotrope with the byproduct water, boiling it out of the reaction matrix. Once water ceases to collect in the trap, the system self-validates that it is strictly anhydrous and ready for polymerization.

Step 3: Isomer-Specific Thermal Ramping

  • For 2,4-DFBP: Maintain the temperature at 150 °C – 160 °C. The reaction will build molecular weight rapidly within 4 to 6 hours due to high ortho/para reactivity.

  • For 3,5-DFBP: Drain the toluene from the trap and ramp the reactor temperature to 185 °C – 200 °C. Maintain this extreme heat for 24 to 96 hours[3].

Step 4: In-Process Self-Validation (¹⁹F NMR)

  • Action: Extract a 0.5 mL aliquot, dilute in DMSO-d₆, and run a ¹⁹F NMR spectrum.

  • Causality: Fluorine has a 100% natural abundance. The complete disappearance of the starting material's sharp fluorine signals, and the absence of mono-substituted intermediate signals, acts as an absolute, self-validating proof that di-substitution is complete before you spend time precipitating the polymer[3].

Step 5: Isolation

  • Action: Cool the viscous mixture and precipitate it dropwise into rapidly stirring methanol or water. Filter, wash extensively to remove trapped salts, and dry under a vacuum.

Experimental_Workflow Step1 1. Reactor Setup Equip flask with Dean-Stark trap & N2 Step2 2. Reagent Loading Add DFBP, Bisphenol, K2CO3, Toluene, NMP Step1->Step2 Step3 3. Azeotropic Distillation 150°C for 4h to remove H2O (Prevents Hydrolysis) Step2->Step3 Split DFBP Isomer? Step3->Split Path24 2,4-DFBP Pathway Maintain 150°C for 4-6h Monitor via 19F NMR Split->Path24 Ortho/Para Path35 3,5-DFBP Pathway Ramp to 185°C for 24-96h Monitor via 19F NMR Split->Path35 Meta Step4 4. Isolation Precipitate in MeOH/H2O, Filter, Wash Path24->Step4 Path35->Step4 Step5 5. Self-Validation Confirm substitution via 1H/13C NMR & GPC Step4->Step5

Comparative experimental workflow for DFBP polycondensation emphasizing self-validation.

Applications in Drug Development & Materials Science

The divergent reactivity profiles of these isomers dictate their specific industrial applications:

  • 2,4-Difluorobenzophenone: Due to its high reactivity, it is frequently utilized as a small-molecule intermediate in pharmaceutical synthesis. For example, it serves as a critical reactant in the design of EP1 receptor antagonists for overactive bladder treatments, as well as in the synthesis of thiosemicarbazone cathepsin L inhibitors[4].

  • 3,5-Difluorobenzophenone: While harder to polymerize, 3,5-DFBP is highly prized in advanced materials science. Because the substitution occurs at the meta positions, the resulting polymer backbone forces the carbonyl group into a "pendant" orientation rather than an in-line backbone position. This unique geometry is used to create soluble, semi-crystalline PEEK analogs that maintain high glass transition temperatures while allowing for further post-polymerization functionalization[3][5].

Sources

Comparative

Optimizing Purity Analysis of 3,5-Difluoro-3',5'-dimethylbenzophenone: A Comparative Validation Guide

As drug development and advanced materials science push the boundaries of molecular complexity, the demand for ultra-high-purity intermediates has skyrocketed. 3,5-Difluoro-3',5'-dimethylbenzophenone is a critical buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced materials science push the boundaries of molecular complexity, the demand for ultra-high-purity intermediates has skyrocketed. 3,5-Difluoro-3',5'-dimethylbenzophenone is a critical building block in the synthesis of modified polyether ether ketones (PEEK) and specialized active pharmaceutical ingredients (APIs). However, ensuring its purity presents a formidable analytical challenge. The presence of structurally similar impurities—such as 3,4-difluoro regioisomers or des-fluoro derivatives—can drastically alter the physicochemical properties of the final polymer or the pharmacological safety profile of an API[1].

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 3,5-Difluoro-3',5'-dimethylbenzophenone. By aligning with the latest 2[2], we establish a self-validating analytical protocol that guarantees scientific integrity and regulatory compliance.

The Mechanistic Choice: Why Traditional C18 Fails

Standard pharmacopeial methods often default to fully porous C18 columns. However, applying a generic C18 method to fluorinated benzophenone derivatives often results in peak co-elution and compromised data[3].

The Causality of Chromatographic Separation: Fluorine is highly electronegative. In 3,5-Difluoro-3',5'-dimethylbenzophenone, the fluorine atoms withdraw electron density from the aromatic rings, significantly altering the molecule's dipole moment and making the rings electron-deficient ( π -acidic)[1].

  • Method A (Traditional Fully Porous C18): C18 stationary phases rely almost exclusively on dispersive, hydrophobic interactions. Because the hydrophobic difference between a 3,5-difluoro isomer and a 3,4-difluoro isomer is negligible, a C18 column cannot adequately differentiate between these subtle electronic variations, leading to critical pair co-elution[4].

  • Method B (Core-Shell Phenyl-Hexyl): To solve this, we transition to a Phenyl-Hexyl stationary phase. The phenyl ring of the stationary phase provides orthogonal selectivity via π−π and dipole-dipole interactions. Because the fluorinated API is π -acidic, it interacts strongly with the slightly electron-rich phenyl phase. Furthermore, utilizing a core-shell (solid-core) particle architecture reduces the eddy diffusion (A-term) and longitudinal diffusion (B-term) of the van Deemter equation. This yields sharper peaks and higher theoretical plates without the extreme backpressures associated with sub-2 µm UHPLC columns.

Table 1: Chromatographic Conditions Comparison
ParameterMethod A (Traditional Approach)Method B (Optimized Approach)
Stationary Phase Fully Porous C18Core-Shell Phenyl-Hexyl
Dimensions 250 x 4.6 mm, 5 µm100 x 4.6 mm, 2.6 µm
Mobile Phase Isocratic (70:30 MeCN : Water)Gradient (Water/MeCN + 0.1% Formic Acid)
Flow Rate 1.0 mL/min1.2 mL/min
Run Time 25 minutes10 minutes
Critical Pair Resolution ( Rs​ ) 1.4 (Fails baseline resolution)3.2 (Excellent baseline resolution)

Experimental Design: A Self-Validating Protocol

Trust in analytical data is built on self-validating protocols. The following step-by-step methodology ensures that the instrument and the method are fit-for-purpose before any validation data is collected, aligning with the enhanced lifecycle approach of 5[5].

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Causality: While the target benzophenone is neutral, the addition of 0.1% Formic Acid acts as a silanol-masking agent. It suppresses the ionization of residual silanols on the silica support, preventing peak tailing and ensuring symmetrical peak shapes[4].

  • Sample Diluent: 50:50 Water:Acetonitrile. Crucial: The diluent must closely match the initial gradient conditions to prevent sample solvent effects (peak fronting) upon injection.

Step 2: The Logic Gate - System Suitability Testing (SST)

Before initiating the validation sequence, an SST must be performed. This acts as an internal logic gate.

  • Inject a resolution mixture containing 3,5-Difluoro-3',5'-dimethylbenzophenone (1.0 mg/mL) spiked with 0.1% of its critical pair impurity.

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0, Tailing Factor ( Tf​ ) 1.5, and Peak Area RSD 2.0% (n=5).

  • Self-Validation Check: If the SST fails, the sequence automatically halts. No validation samples are analyzed until the system is corrected.

Step 3: ICH Q2(R2) Validation Execution

Once the SST passes, execute the validation parameters:

  • Specificity: Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV). Use a Photodiode Array (PDA) detector to confirm the spectral purity of the API peak (Peak Purity Angle < Purity Threshold)[2].

  • Linearity: Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification.

  • Accuracy (Recovery): Spike known amounts of impurities into the API matrix at 50%, 100%, and 150% of the specification limit to prove the method recovers the true value without matrix interference.

Workflow Visualization

Below is the logical progression of the ICH Q2(R2) validation workflow, demonstrating the critical path from method development to the final report.

HPLC_Validation dev Method Development (Core-Shell Phenyl-Hexyl) sst System Suitability Testing (Resolution > 2.0, Tailing < 1.5) dev->sst Proceed to Validation spec Specificity (Forced Degradation & Spiking) sst->spec Pass SST criteria lin Linearity & Range (LOQ to 120% Spec) spec->lin No interference acc Accuracy (Recovery at 50%, 100%, 150%) lin->acc R² ≥ 0.999 prec Precision (Repeatability & Intermediate) acc->prec 98-102% Recovery rob Robustness (Temp, Flow Rate, pH) prec->rob RSD ≤ 2.0% rep ICH Q2(R2) Validation Report rob->rep Method is robust

Figure 1: Step-by-step ICH Q2(R2) analytical method validation workflow for HPLC purity analysis.

Validation Data Summary

The experimental data clearly demonstrates the superiority of the Core-Shell Phenyl-Hexyl method (Method B) in meeting the stringent requirements of ICH Q2(R2)[2].

Table 2: ICH Q2(R2) Validation Results (Method B)
Validation ParameterICH Q2(R2) Acceptance CriteriaMethod B Experimental ResultStatus
Specificity No interference at API RT; Peak Purity Angle < ThresholdNo interference; Purity Angle < ThresholdPass
Linearity (API) R2≥0.999 R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.5%Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.65%Pass
LOD / LOQ S/N 3 (LOD) and 10 (LOQ)LOD = 0.02 µg/mL, LOQ = 0.06 µg/mLPass

Conclusion

For the purity analysis of 3,5-Difluoro-3',5'-dimethylbenzophenone, relying on traditional C18 chromatography introduces unacceptable risks of impurity co-elution due to the unique π -acidic nature of fluorinated aromatics. By leveraging the π−π interactions of a Core-Shell Phenyl-Hexyl column and embedding strict System Suitability logic gates into the protocol, laboratories can achieve baseline resolution of critical pairs in under 10 minutes. This approach not only ensures absolute compliance with ICH Q2(R2) guidelines but also safeguards the downstream integrity of high-performance polymers and pharmaceuticals.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Source: mdpi.
  • Fluorine-18 Labeling and Biodistribution Studies on Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)
  • Source: benzoic-acid-china.

Sources

Validation

Spectroscopic validation of 3,5-Difluoro-3',5'-dimethylbenzophenone using FT-IR and Raman

Spectroscopic Validation of 3,5-Difluoro-3',5'-dimethylbenzophenone: A Comparative FT-IR and Raman Guide Executive Summary & The Spectroscopic Imperative When developing advanced photoinitiators, active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of 3,5-Difluoro-3',5'-dimethylbenzophenone: A Comparative FT-IR and Raman Guide

Executive Summary & The Spectroscopic Imperative

When developing advanced photoinitiators, active pharmaceutical ingredients (APIs), or specialized polymer building blocks, the structural verification of asymmetric benzophenone derivatives is non-negotiable. 3,5-Difluoro-3',5'-dimethylbenzophenone presents a unique analytical challenge: it combines electron-withdrawing halogenation (fluorine) and electron-donating alkylation (methyl groups) on opposing aromatic rings.

To validate this specific molecular architecture, relying on a single spectroscopic method is insufficient. FT-IR and FT-Raman spectroscopy must be deployed orthogonally. Dictated by the mutual exclusion principle and general spectroscopic complementarity, FT-IR is highly sensitive to vibrations that alter the molecule's dipole moment (e.g., polar C=O and C-F stretches), whereas Raman spectroscopy excels at detecting changes in polarizability, such as the symmetric breathing of the aromatic rings[1].

Logical Architecture & Workflow

Below is the self-validating workflow designed to capture both the polar and non-polar vibrational modes of the target compound, ensuring no structural feature is left unverified.

G cluster_0 Orthogonal Spectroscopic Acquisition A Sample Prep: 3,5-Difluoro-3',5'-dimethylbenzophenone B1 FT-IR (ATR Mode) Captures Dipole Changes A->B1 B2 FT-Raman (1064 nm) Captures Polarizability A->B2 C1 Key IR Modes: C=O Stretch (~1665 cm⁻¹) C-F Stretch (1100-1250 cm⁻¹) B1->C1 C2 Key Raman Modes: Aromatic Ring Breathing Symmetric C-C Stretches B2->C2 D Spectral Convergence & Structural Validation C1->D C2->D

Fig 1: Orthogonal FT-IR and Raman workflow for benzophenone derivative validation.

Self-Validating Experimental Protocols

To guarantee reproducibility and eliminate artifacts, the following methodologies must be strictly adhered to.

Protocol A: FT-IR Acquisition via Attenuated Total Reflectance (ATR)

Causality: Traditional KBr pellet pressing exposes the sample to hygroscopic moisture, which introduces broad O-H stretching artifacts around 3300 cm⁻¹. ATR bypasses this, ensuring the pristine detection of the delicate aromatic C-H and methyl C-H stretches.

  • System Purge & Background: Purge the spectrometer with dry nitrogen for 15 minutes. Collect a background spectrum (air) to mathematically subtract atmospheric CO₂ and H₂O.

    • Validation Checkpoint: Ensure the baseline is entirely flat between 4000-400 cm⁻¹ before proceeding.

  • Sample Application: Place 2-5 mg of 3,5-Difluoro-3',5'-dimethylbenzophenone powder directly onto the diamond ATR crystal.

  • Compression: Apply uniform pressure using the ATR anvil.

    • Causality: Intimate contact between the crystal and the sample is required to ensure the evanescent wave penetrates the sample adequately, maximizing the signal-to-noise ratio of the C-F bends.

  • Acquisition: Record the spectrum at 4 cm⁻¹ resolution, averaging 64 scans.

Protocol B: FT-Raman Acquisition (1064 nm Excitation)

Causality: Aromatic ketones like benzophenones are notorious for severe fluorescence under visible laser excitation (e.g., 532 nm or 785 nm), which can entirely mask Raman scattering. Utilizing a 1064 nm Nd:YAG laser provides insufficient energy to excite the electronic transitions responsible for fluorescence, yielding a clean vibrational spectrum.

  • Sample Loading: Pack the powdered sample into a specialized glass NMR tube or a stainless-steel sample cup.

  • Laser Alignment & Power Tuning: Set the 1064 nm Nd:YAG laser power to 200-300 mW.

    • Validation Checkpoint: Monitor the real-time interferogram. If localized heating or thermal degradation occurs (evidenced by baseline drift or sample burning), reduce power to 150 mW and increase the number of scans.

  • Acquisition: Collect data from 3500 to 100 cm⁻¹ at 4 cm⁻¹ resolution, averaging 256 scans to compensate for the inherently weak Raman scattering at near-infrared wavelengths.

Comparative Spectral Matrix

To objectively evaluate 3,5-Difluoro-3',5'-dimethylbenzophenone, we must benchmark its vibrational frequencies against unsubstituted benzophenone and a symmetrically halogenated alternative (4,4'-Difluorobenzophenone).

Vibrational ModeUnsubstituted Benzophenone4,4'-Difluorobenzophenone3,5-Difluoro-3',5'-dimethylbenzophenoneOptimal Detection Technique
C=O Stretch ~1637 cm⁻¹ (IR) / 1650 cm⁻¹ (Raman)~1656 cm⁻¹~1665 cm⁻¹FT-IR (Strong) / Raman (Moderate)
C-F Stretch N/A~1220 cm⁻¹~1180 cm⁻¹, ~1240 cm⁻¹FT-IR (Very Strong)
Ring Breathing ~1000 cm⁻¹~1010 cm⁻¹~995 cm⁻¹FT-Raman (Very Strong)
Aliphatic C-H (CH₃) N/AN/A~2850 - 2960 cm⁻¹FT-IR (Moderate)
Aromatic C-H ~3060 cm⁻¹~3070 cm⁻¹~3080 cm⁻¹Raman (Strong) / IR (Weak)

Mechanistic Interpretation of the Spectral Data

1. The Carbonyl (C=O) Shift: The C=O stretching vibration is a primary diagnostic marker. In unsubstituted benzophenone, the sharp C=O stretch occurs at 1637 cm⁻¹ in FT-IR and 1650 cm⁻¹ in FT-Raman[2]. In 3,5-Difluoro-3',5'-dimethylbenzophenone, the fluorine atoms are located at the meta positions of one phenyl ring. Unlike para-substitution (where resonance effects can donate electron density back into the ring), meta-fluorines exert a pure inductive electron-withdrawing effect (-I)[3]. This pulls electron density away from the carbonyl carbon, increasing the C=O bond force constant and shifting the absorption to a distinctly higher wavenumber (~1665 cm⁻¹).

2. C-F Vibrational Splitting: The presence of rotational isomers and the local molecular symmetry of meta-halogenated benzophenones lead to complex C-F stretching bands[3]. Because the two fluorines are positioned asymmetrically relative to the carbonyl plane, the FT-IR spectrum will exhibit distinct, highly polar asymmetric stretching modes splitting between 1180 and 1240 cm⁻¹.

3. Methyl Group Fingerprinting: The 3',5'-dimethyl substitution on the opposing ring provides a unique aliphatic C-H stretching signature just below 3000 cm⁻¹ (2850–2960 cm⁻¹), which is completely absent in both unsubstituted and purely halogenated alternatives. This confirms the successful asymmetric synthesis of the diaryl ketone.

Conclusion

The structural validation of 3,5-Difluoro-3',5'-dimethylbenzophenone cannot be achieved through a single analytical lens. By pairing the dipole-sensitive nature of FT-IR with the polarizability-driven mechanics of FT-Raman[1], researchers can construct a self-validating data matrix. The distinct blue-shift of the carbonyl peak, combined with the emergence of meta-C-F stretches and aliphatic methyl indicators, provides an unequivocal confirmation of the compound's identity and purity compared to standard benzophenone alternatives.

References

  • Infrared Spectra and Vibrational Analysis of m-Halogen Benzophenones - Taylor & Francis tandfonline.com[Link]

  • Vibrational spectra and structure of benzophenone and its 18O and d10 labelled derivatives: An ab initio and experimental study researchgate.net[Link]

  • FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists spectroscopyonline.com[Link]

Sources

Comparative

Benchmarking Thermal Stability: Polymers Derived from 3,5-Difluoro-3',5'-dimethylbenzophenone vs. Industry Standards

Executive Summary The development of high-performance poly(arylene ether ketone)s (PAEKs) often requires navigating a strict dichotomy: polymers with exceptional thermal stability are typically intractable and insoluble,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-performance poly(arylene ether ketone)s (PAEKs) often requires navigating a strict dichotomy: polymers with exceptional thermal stability are typically intractable and insoluble, while processable polymers suffer from diminished high-temperature performance. This guide benchmarks a specialized monomer—3,5-Difluoro-3',5'-dimethylbenzophenone (DFDMBP) —against industry-standard alternatives. By evaluating the structural causality, synthesis protocols, and thermal degradation metrics, we demonstrate how DFDMBP bridges the gap between solution-processability and ultra-high thermal stability via latent thermal crosslinking.

Structural Rationale & Causality

As a Senior Application Scientist, it is critical to look beyond the raw data and understand the molecular mechanics driving polymer performance:

  • The Meta-Linkage Effect (Processability): Standard PEEK, derived from 4,4'-difluorobenzophenone, is highly crystalline and insoluble in common organic solvents due to its rigid para-para linkages. Utilizing a 3,5-difluoro substitution introduces a 1,3-substitution (meta-linkage) into the polymer backbone. This disrupts chain coplanarity and increases free volume, rendering the polymer highly soluble in aprotic polar solvents for easy film casting[1].

  • The Dimethyl Crosslinking Effect (Thermal Recovery): While meta-linkages improve solubility, they inherently reduce the glass transition temperature (Tg) and the 5% weight loss temperature (Td,5%). The strategic inclusion of 3',5'-dimethyl groups on the DFDMBP monomer provides a built-in recovery mechanism. Post-processing, heating the polymer above 350 °C induces radical coupling of these methyl groups. This in situ crosslinking forms robust methylene bridges, transforming the soluble thermoplastic into a highly crosslinked thermoset network that exceeds the thermal stability of standard para-linked PEEK [2].

Visualizing the Thermosetting Workflow

PAEK_Workflow Monomers Monomers DFDMBP + Hydroquinone SNAr SNAr Polycondensation (K2CO3, DMAc, 160°C) Monomers->SNAr LinearPAEK Linear m-PAEK (Soluble, Processable) SNAr->LinearPAEK FilmCasting Film Casting & Processing (via DMAc/NMP) LinearPAEK->FilmCasting ThermalCure Thermal Crosslinking (>350°C, Radical Coupling) FilmCasting->ThermalCure Thermoset Crosslinked PAEK Network (High Td5%, Insoluble) ThermalCure->Thermoset

Workflow of DFDMBP-PAEK synthesis from SNAr polycondensation to thermal crosslinking.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints. This prevents analytical artifacts—such as oligomeric degradation—from skewing the benchmarking data.

Protocol A: SNAr Polycondensation of DFDMBP-PAEK
  • Monomer Loading: To a 3-neck flask equipped with a nitrogen inlet and a Dean-Stark trap, add DFDMBP (1.0 eq), hydroquinone (1.0 eq), and anhydrous K₂CO₃ (1.2 eq).

  • Solvent Addition: Dissolve the mixture in N,N-dimethylacetamide (DMAc) to achieve a 15% w/v solids concentration. Add toluene (50% of the DMAc volume) as an azeotroping agent.

  • Azeotropic Distillation: Heat the reaction to 130 °C.

    • Causality: K₂CO₃ deprotonates hydroquinone, generating water. Toluene forms an azeotrope with this water, removing it from the system. Trace water must be strictly eliminated because it rapidly hydrolyzes the fluorinated monomer, capping the chains and halting step-growth polymerization.

  • Polymerization: Gradually increase the temperature to 165 °C, distilling off the toluene. Maintain this temperature for 6–8 hours until a dramatic increase in viscosity is observed.

  • Recovery: Dilute with additional DMAc, filter to remove KF salts, and precipitate the polymer into vigorously stirred methanol. Dry the fibrous polymer under vacuum at 100 °C for 24 hours.

    • Self-Validation Check: Prior to thermal analysis, perform Gel Permeation Chromatography (GPC). Proceed to benchmarking only if the weight-average molecular weight (Mw) is >40,000 g/mol . Evaluating low-molecular-weight oligomers will artificially depress the observed Td,5%, invalidating the benchmark.

Protocol B: Thermal Stability Benchmarking (TGA/DSC)
  • Sample Preparation: Cast a 50 µm film of DFDMBP-PAEK from a 10 wt% DMAc solution. Dry under vacuum at 150 °C for 12 hours to remove residual solvent.

  • DSC Analysis (Crosslinking Verification): Load 5–10 mg of the film into an aluminum pan. Heat from 25 °C to 400 °C at 10 °C/min under N₂.

    • Causality: The first heating scan reveals the initial Tg, followed by a broad exotherm (>350 °C) corresponding to the radical crosslinking of the 3',5'-dimethyl groups.

    • Self-Validation Check: Cool the sample to 25 °C and perform a second heating scan. The complete disappearance of the exothermic peak, coupled with a highly restricted or masked Tg, confirms that the crosslinking reaction went to completion.

  • TGA Benchmarking: Load 10 mg of the crosslinked sample into a platinum pan. Heat from 50 °C to 800 °C at 10 °C/min under N₂. Record the Td,5% and the char yield at 800 °C.

Comparative Data Analysis

The table below summarizes the thermal metrics of DFDMBP-derived PAEK against standard para-linked PEEK and meta-linked PEEK (lacking the dimethyl groups) [1].

Polymer SystemLinkage ArchitectureInitial Tg (°C)Td,5% (°C)Char Yield at 800 °C (%)Processability (Solubility)
Standard PEEK (4,4'-DFBP)Pure Para (Linear)143~52045Insoluble (Requires melt processing)
m-PEEK (3,5-DFBP)Meta (Linear)105~48040Soluble (DMAc, NMP, CHCl₃)
DFDMBP-PAEK (Pre-cure)Meta + Dimethyl (Linear)128~47042Soluble (DMAc, NMP, CHCl₃)
DFDMBP-PAEK (Post-cure)Meta (Crosslinked Network)N/A (Restricted)>540 >65 Insoluble (Thermoset)

Discussion of Results

  • Processability vs. Stability Trade-off: Standard PEEK's linear para-linkages result in tight chain packing, yielding high thermal stability (Td,5% ~520 °C) but rendering it entirely insoluble. Replacing 4,4'-DFBP with 3,5-DFBP (m-PEEK) breaks this structural symmetry. The resulting meta-linkages increase the polymer's free volume, making it highly soluble, but at the cost of dropping the Td,5% by approximately 40 °C [1].

  • The Dimethyl Advantage: Before curing, DFDMBP-PAEK exhibits an initial Tg of 128 °C. This is notably higher than standard m-PEEK (105 °C) because the steric hindrance of the methyl groups restricts segmental backbone motion. Crucially, in its pre-cure state, it retains the excellent solubility of m-PEEK, allowing for low-cost, low-temperature solution casting.

  • Thermosetting Superiority: The true benchmark value of DFDMBP is unlocked upon heating above 350 °C. As the methyl groups crosslink, the resulting polymer network exhibits a Td,5% exceeding 540 °C—surpassing even standard PEEK. The dense crosslinking physically restricts thermal chain scission and promotes graphitization at extreme temperatures, evidenced by the massive jump in char yield from 42% to over 65%.

References

  • Fortney, A., Fossum, E. "Soluble, semi-crystalline PEEK analogs based on 3,5-difluorobenzophenone: Synthesis and characterization." Polymer, 2012, 53(12), 2327-2333. URL:[Link]

  • Selhorst, R., Fossum, E. "Utilization of N,N-diethyl-3,5-difluorobenzene sulfonamide to prepare functionalized poly(arylene ether)s." Polymer, 2013, 54(2), 530-535. URL:[Link]

Validation

Validating the exact mass of 3,5-Difluoro-3',5'-dimethylbenzophenone via high-resolution mass spectrometry (HRMS)

Validating the Exact Mass of 3,5-Difluoro-3',5'-dimethylbenzophenone: A Comparative HRMS Guide As a Senior Application Scientist, I frequently encounter the challenge of unambiguously confirming the identity of synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Exact Mass of 3,5-Difluoro-3',5'-dimethylbenzophenone: A Comparative HRMS Guide

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously confirming the identity of synthesized intermediates and active pharmaceutical ingredients (APIs). For a compound like 3,5-Difluoro-3',5'-dimethylbenzophenone (Chemical Formula: C15​H12​F2​O ), relying on nominal mass or standard liquid chromatography-ultraviolet (LC-UV) detection is insufficient for rigorous structural validation.

High-Resolution Mass Spectrometry (HRMS) is the gold standard for this task, capable of measuring mass to the fourth decimal place to confirm elemental composition. However, generating self-validating, regulatory-compliant HRMS data requires a deep understanding of ionization causality and mass analyzer physics. This guide objectively compares the performance of different HRMS workflows and provides a field-proven protocol for exact mass validation.

The Chemistry of the Target Analyte

Before selecting an instrument, we must analyze the molecule. 3,5-Difluoro-3',5'-dimethylbenzophenone has a monoisotopic neutral mass of 246.0856 Da . In positive ion mode, the theoretical protonated species [M+H]+ has an exact mass of 247.0929 Da .

Structurally, this compound is a lipophilic, neutral ketone. It lacks strongly basic sites (such as primary or secondary amines) that easily accept a proton in solution. This chemical reality dictates our entire approach to ionization[1].

Ionization Strategy: Why APCI Outperforms ESI

The most common mistake in LC-MS workflows is defaulting to Electrospray Ionization (ESI) for all small molecules.

  • The Causality of ESI Failure: ESI is a solution-phase ionization technique. It relies on the analyte being pre-ionized (or easily ionized) in the LC solvent before droplet desolvation[2]. Because the carbonyl oxygen of our benzophenone derivative is only weakly basic, ESI often yields poor ionization efficiency, leading to low signal-to-noise (S/N) ratios and high susceptibility to matrix suppression.

  • The APCI Advantage: Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique. The LC eluent is vaporized at high temperatures (typically 350–400°C), and a corona discharge needle creates a plasma of reagent ions (e.g., protonated methanol clusters)[3]. These reagent ions transfer protons to the vaporized benzophenone via highly efficient gas-phase thermodynamics[4]. For thermally stable, neutral, and lipophilic compounds like 3,5-difluoro-3',5'-dimethylbenzophenone, APCI provides superior sensitivity and baseline stability[5].

G Start 3,5-Difluoro-3',5'- dimethylbenzophenone Polarity Assess Polarity & Basicity Start->Polarity HighPol High Polarity / Basic Sites (e.g., Amines) Polarity->HighPol If Yes LowPol Low/Medium Polarity Neutral Ketone Polarity->LowPol If Yes ESI Electrospray Ionization (ESI) Solution-Phase Charging HighPol->ESI APCI Atmospheric Pressure Chemical Ionization (APCI) Gas-Phase Proton Transfer LowPol->APCI Optimal Optimal Choice for Benzophenones APCI->Optimal

Caption: Ionization selection logic for benzophenone derivatives based on polarity.

Mass Analyzer Comparison: Orbitrap vs. Q-TOF

Once ionized, the ions must be resolved and measured. The two dominant HRMS platforms for small molecule validation are the Orbitrap and the Quadrupole Time-of-Flight (Q-TOF)[6].

  • Orbitrap: Traps ions in an electrostatic field and measures their axial oscillation frequency. At lower mass ranges (like our target m/z 247), Orbitraps deliver ultra-high resolving power (often >100,000 FWHM), which is critical for separating the target analyte from isobaric background noise[7][8].

  • Q-TOF: Measures the time it takes for ions to travel through a flight tube. While TOF resolution at low m/z is generally lower than Orbitrap (typically 30,000–50,000 FWHM), TOFs offer incredibly fast scan speeds and excellent baseline reproducibility, making them ideal for ultra-fast UHPLC gradients[8][9].

Table 1: Quantitative Performance Comparison for Small Molecule HRMS ( m/z < 500)

Performance MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6540)Impact on Benzophenone Analysis
Resolving Power (at m/z 200) 70,000 – 140,000 FWHM30,000 – 50,000 FWHMOrbitrap provides superior separation from matrix interferences.
Mass Accuracy < 1 ppm (with internal lock mass)1 – 2 ppm (with reference mass)Both meet the FDA < 5 ppm requirement for identity confirmation.
Scan Speed 12 – 20 HzUp to 50 HzQ-TOF provides better peak modeling for very narrow UHPLC peaks (<3 sec).
Dynamic Range 103 to 104 104 to 105 Q-TOF detects low-abundance impurities more reproducibly.

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical protocol must be a self-validating system. This means instrument drift must be accounted for dynamically during the run, rather than relying solely on pre-run external calibration. According to FDA guidelines, exact mass confirmation requires a mass error of less than 5 ppm[10][11].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 3,5-Difluoro-3',5'-dimethylbenzophenone in LC-MS grade Methanol to a final concentration of 1 µg/mL. Causality: Methanol is preferred over Acetonitrile for APCI because it acts as a highly efficient protic reagent gas in the corona discharge plasma, enhancing [M+H]+ formation[2].

  • UHPLC Separation:

    • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 3 minutes.

  • APCI Source Parameters:

    • Vaporizer Temperature: 350°C (Ensures complete volatilization of the lipophilic ketone).

    • Corona Discharge Current: 4.0 µA.

  • HRMS Acquisition & Self-Validation (Lock Mass):

    • Operate in Positive Ion Mode.

    • Self-Validation Step: Enable internal lock mass correction. Use a known ubiquitous background ion (e.g., protonated diisooctyl phthalate at m/z 391.2843) to continuously calibrate the mass axis in real-time. This guarantees sub-ppm accuracy regardless of temperature fluctuations in the laboratory.

Workflow Prep Sample Prep (1 µg/mL in MeOH) LC UHPLC Separation (C18 Column) Prep->LC Ion APCI Source (Positive Mode) LC->Ion Mass HRMS Analyzer (Orbitrap or Q-TOF) Ion->Mass Data Data Processing (Exact Mass & Isotope) Mass->Data

Caption: Step-by-step LC-HRMS workflow for exact mass validation.

Data Interpretation & Regulatory Compliance

Upon acquiring the data, extract the ion chromatogram (EIC) for the theoretical mass of 247.0929 Da using a narrow mass window (e.g., ± 5 ppm).

Calculating Mass Error: The formula for mass error is:

MassError(ppm)=TheoreticalMass(MeasuredMass−TheoreticalMass)​×106

If your instrument measures the peak at 247.0933Da :

MassError=247.0929(247.0933−247.0929)​×106=+1.6ppm

A mass error of +1.6 ppm is well within the FDA's acceptance criteria for the confirmation of identity of chemical residues (≤ 5 ppm)[10][11]. Furthermore, the isotopic pattern must be evaluated. The presence of two fluorine atoms ( 19F is monoisotopic) and the carbon skeleton will dictate a specific M+1 ( 13C contribution) intensity. The measured isotopic abundance should match the theoretical model within a 10% relative error to provide orthogonal confirmation of the chemical formula[12].

References

  • Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites. ResearchGate.[Link]

  • Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. PMC.[Link]

  • Memorandum - FDA. FDA.[Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.[Link]

  • When should I choose APCI or ESI for my flash column chromatography? Biotage.[Link]

  • ESI vs APCI. Which ionization should I choose for my application? YouTube (Chromatography Online).[Link]

  • Ionization Techniques for Mass Spectral Analysis. IntechOpen.[Link]

  • Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. PubMed.[Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog.[Link]

Sources

Safety & Regulatory Compliance

Safety

3,5-Difluoro-3',5'-dimethylbenzophenone proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3,5-Difluoro-3',5'-dimethylbenzophenone As a Senior Application Scientist, I frequently observe that the handling of halogenated aromatic ketones is treated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 3,5-Difluoro-3',5'-dimethylbenzophenone

As a Senior Application Scientist, I frequently observe that the handling of halogenated aromatic ketones is treated with the same generalized protocols as standard organic solvents. This is a critical operational error. 3,5-Difluoro-3',5'-dimethylbenzophenone (CAS: 844885-22-9) contains highly stable carbon-fluorine (C-F) bonds. Improper disposal not only risks severe regulatory penalties but also poses immediate toxicological threats to lab personnel and long-term hazards to groundwater systems[1].

This guide provides a self-validating, step-by-step operational framework for the safe segregation, containment, and thermal destruction of 3,5-Difluoro-3',5'-dimethylbenzophenone, ensuring both scientific integrity and environmental compliance.

The Mechanistic Logic of Fluorinated Waste Disposal

To understand the strict disposal requirements, we must first look at the molecular causality. The structural backbone of 3,5-Difluoro-3',5'-dimethylbenzophenone features two fluorine atoms directly attached to an aromatic ring.

  • C-F Bond Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Standard incineration temperatures are insufficient to cleave these bonds, meaning the compound will persist in the environment if not subjected to extreme thermal degradation[2].

  • Hydrogen Fluoride (HF) Generation: When fluorinated organics are successfully combusted, they release highly corrosive and toxic hydrogen fluoride (HF) gas. Without specialized alkaline scrubbers, this gas will destroy incinerator flues and cause severe atmospheric toxicity[3].

  • Dioxin Formation Risk: If halogenated waste is accidentally mixed with non-halogenated streams, the combustion process can synthesize highly toxic dioxins. Consequently, waste management facilities heavily penalize or refuse mixed waste streams[4].

Quantitative Safety & Segregation Parameters

To streamline lab operations and prevent cross-contamination, all quantitative handling data must be standardized. Below is the operational matrix for this compound:

Operational ParameterSpecification / ProtocolCausality / Scientific Rationale
Waste Classification Halogenated Organic WasteContains structural fluorine; requires specialized thermal destruction[3].
Incineration Temp. > 1100 °CHigh thermal energy is mandatory to permanently cleave the stable C-F bonds[2].
Drain Disposal Strictly Prohibited (0%)Persists indefinitely in groundwater; cannot be metabolized by standard water treatment bacteria[1].
Incompatible Streams Non-Halogenated SolventsMixing streams triggers dioxin formation during combustion and exponentially increases disposal costs[4].
Spill Absorbent Inert (Diatomaceous Earth)Physically traps the molecule without initiating exothermic chemical reactions[1].

Step-by-Step Operational & Disposal Protocol

Every step in this protocol is designed as a self-validating system. By strictly controlling the inputs (segregation) and the environment (containment), we guarantee a safe output (neutralized destruction).

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Stream: Immediately classify any liquid or solid waste containing 3,5-Difluoro-3',5'-dimethylbenzophenone as Halogenated Organic Waste .

  • Strict Segregation: Never mix this compound with non-halogenated waste (e.g., hexane, standard alcohols). Causality: If even a trace amount of a halogenated compound is added to a non-halogenated bin, the entire volume must be legally treated as halogenated waste, drastically increasing financial costs and environmental risk[4].

Phase 2: Containment and Labeling
  • Select Inert Containment: Transfer the waste into chemically inert, tightly sealed containers (High-Density Polyethylene (HDPE) or heavy-duty borosilicate glass).

  • Apply Regulatory Labeling: Label the primary container clearly with "Hazardous Waste - Halogenated Organic Solvent" and include specific identifiers for fluorinated content. Causality: Transparent labeling dictates the downstream destruction profile, ensuring the facility routes the container to an incinerator equipped with scrubbers[3].

Phase 3: Spill Response and Remediation
  • Isolate and Ventilate: In the event of a spill, immediately ventilate the space to push away any volatile decomposition products and don appropriate PPE (double nitrile gloves, splash goggles)[1].

  • Apply Inert Absorbents: Do not use water to flush the spill into drains. Suction up the liquid or cover it with inert absorbents like vermiculite or diatomaceous earth[1].

  • Double-Bagging: Collect the saturated absorbent, double-bag it to prevent vapor escape, and deposit it into the solid halogenated waste stream[1].

Phase 4: High-Temperature Incineration
  • Vendor Verification: Transfer the segregated waste to a certified hazardous waste disposal vendor. Verify that their facility utilizes high-temperature incineration (>1100°C)[2].

  • Flue Gas Scrubbing: Ensure the vendor's incinerators are equipped with alkaline flue gas scrubbers. Causality: As the extreme heat breaks the C-F bonds, HF gas is generated. The scrubbers chemically neutralize the HF into harmless, solid fluoride salts before the exhaust is released into the atmosphere[3],[2].

Workflow Visualization

The following diagram maps the critical decision points and chemical logic required for the safe disposal of fluorinated benzophenones.

G Start Waste Generation: 3,5-Difluoro-3',5'-dimethylbenzophenone Segregation Segregation: Halogenated Waste Stream Start->Segregation Identify F-atoms NonHalo Non-Halogenated Stream (DO NOT MIX) Start->NonHalo Avoid Dioxin Risk Containment Containment: Sealed, Labeled HDPE/Glass Segregation->Containment Prevent Leaching Incineration High-Temp Incineration (>1100°C) Containment->Incineration Certified Vendor Transfer Scrubbing Alkaline Flue Gas Scrubbing (Neutralize HF Gas) Incineration->Scrubbing Thermal C-F Cleavage Safe Safe Environmental Release (Fluoride Salts) Scrubbing->Safe HF Gas Neutralized

Caption: Operational workflow for fluorinated organic waste segregation and thermal destruction.

References

  • Benchchem. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7. Retrieved from:[3]

  • Benzoic Acid Manufacturer & Supplier China. Perfluorotributylamine MSDS/SDS. Retrieved from:[1]

  • RiskAssess. Disposal of chemical wastes. Retrieved from:[4]

  • Benchchem. Heptafluorobutyryl fluoride | 335-42-2. Retrieved from:[2]

Sources

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